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  • Product: 1-Bromo-4-chloro-2-ethynylbenzene
  • CAS: 1268870-34-3

Core Science & Biosynthesis

Foundational

1-Bromo-4-chloro-2-ethynylbenzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-4-chloro-2-ethynylbenzene Abstract 1-Bromo-4-chloro-2-ethynylbenzene is a trifunctional arene building block possessing a unique com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-4-chloro-2-ethynylbenzene

Abstract

1-Bromo-4-chloro-2-ethynylbenzene is a trifunctional arene building block possessing a unique combination of reactive sites: a terminal alkyne, a bromine atom, and a chlorine atom. This guide provides a comprehensive analysis of its chemical properties, predicted spectroscopic signatures, and extensive synthetic potential. We will explore the molecule's strategic value in the fields of medicinal chemistry, materials science, and complex organic synthesis, with a focus on the principles of selective functionalization that govern its reactivity. Detailed protocols for key transformations and graphical representations of reaction mechanisms are provided to empower researchers in leveraging this versatile intermediate.

Introduction: A Trifunctional Building Block

In the landscape of modern organic synthesis, the demand for complex, highly functionalized molecular scaffolds is incessant. 1-Bromo-4-chloro-2-ethynylbenzene emerges as a potent intermediate, offering three distinct and orthogonally reactive functional groups. The presence of a terminal alkyne, alongside two different halogen atoms on a benzene ring, provides a platform for sequential, site-selective modifications. This differential reactivity is the cornerstone of its utility, enabling the construction of intricate molecular architectures that would be challenging to access through other means. Its applications span from the development of novel pharmaceutical agents and agrochemicals to the synthesis of advanced organic materials where precise control over the final structure is paramount.

Molecular Structure and Physicochemical Properties

The structural arrangement of the functional groups dictates the molecule's reactivity and physical characteristics. The ethynyl group is positioned ortho to the bromine atom and meta to the chlorine atom, an arrangement that influences the electronic properties of the aromatic ring and the acidity of the acetylenic proton.

Table 1: Physicochemical Properties of 1-Bromo-4-chloro-2-ethynylbenzene

PropertyValueSource
Molecular Formula C₈H₄BrClPubChem CID 104277764[1]
Molecular Weight 215.48 g/mol PubChem CID 104277764[1]
Monoisotopic Mass 213.91849 DaPubChem CID 104277764[1]
Predicted XlogP 3.5PubChem CID 104277764[1]
SMILES C#CC1=C(C=CC(=C1)Cl)BrPubChem CID 104277764[1]
InChIKey AHFMLXQDHGQYDZ-UHFFFAOYSA-NPubChem CID 104277764[1]

Based on its nonpolar aromatic core and halogen substituents, the compound is expected to be a solid at room temperature with low solubility in water but good solubility in common organic solvents such as dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

Spectroscopic Characterization (Predicted)

While experimental literature data for this specific compound is unavailable, its spectroscopic features can be reliably predicted based on established principles and data from analogous structures.[1]

  • ¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region and one in the acetylenic region. The aromatic protons, forming an AMX spin system, would appear as a doublet, a doublet of doublets, and a doublet. The acetylenic proton (C≡C-H) would appear as a sharp singlet around δ 3.0-3.5 ppm. The chemical shifts in the aromatic region would be influenced by the deshielding effects of the halogens. For comparison, the protons in 1-bromo-4-chlorobenzene appear as two doublets.[2]

  • ¹³C NMR Spectroscopy: Eight distinct signals are anticipated. The two sp-hybridized carbons of the alkyne would resonate around δ 80-90 ppm. The six aromatic carbons would appear between δ 120-140 ppm, with the carbons directly attached to the halogens (C-Br and C-Cl) showing characteristic shifts.

  • Infrared (IR) Spectroscopy: Key diagnostic peaks would include:

    • A sharp, strong absorption around 3300 cm⁻¹ for the ≡C-H stretch.

    • A weak but sharp absorption around 2100 cm⁻¹ for the C≡C triple bond stretch.

    • Multiple absorptions in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.

    • Absorptions in the fingerprint region below 1100 cm⁻¹ for the C-Br and C-Cl stretching vibrations.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). This results in a complex cluster of peaks for the molecular ion (M, M+2, M+4, M+6). Predicted collision cross-section data for various adducts are available.[1]

Synthesis Strategy: A Hypothetical Protocol

A plausible synthesis of 1-bromo-4-chloro-2-ethynylbenzene can be envisioned via a Sonogashira coupling reaction, a cornerstone of C-C bond formation involving terminal alkynes.[3] The strategy relies on the differential reactivity of aryl halides in palladium-catalyzed cross-coupling, where the reactivity order is I > Br > OTf > Cl.[3][4] A viable precursor would be 1,2-dibromo-4-chlorobenzene. The C-Br bond at position 2 is more sterically hindered and electronically distinct from the one at position 1, but selective mono-alkynylation is feasible. A more controlled approach would start with 2-bromo-5-chloroaniline.

Protocol: Synthesis via Corey-Fuchs Reaction

A reliable alternative is the transformation of a corresponding benzaldehyde.

Step 1: Synthesis of 2-Bromo-5-chlorobenzaldehyde. This starting material can be prepared from 2-bromo-5-chloroaniline via diazotization followed by a Gattermann or Vilsmeier-Haack reaction, or through direct bromination of 3-chlorobenzaldehyde.

Step 2: Corey-Fuchs Homologation to 1-Bromo-4-chloro-2-(2,2-dibromovinyl)benzene.

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add carbon tetrabromide (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. The solution will turn from colorless to a yellow-orange ylide suspension.

  • After stirring for 30 minutes at 0 °C, add a solution of 2-bromo-5-chlorobenzaldehyde (1.0 equivalent) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield the dibromo-olefin.

Step 3: Elimination to form 1-Bromo-4-chloro-2-ethynylbenzene.

  • Dissolve the dibromo-olefin from the previous step (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise via syringe. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional hour.

  • Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purify the crude product by column chromatography (silica gel, hexanes) to afford the final product, 1-bromo-4-chloro-2-ethynylbenzene.

Chemical Reactivity and Synthetic Utility

The synthetic power of this molecule lies in the ability to selectively address its three reactive sites.

A. Hierarchical Cross-Coupling Reactions

The primary advantage of the bromo- and chloro-substituents is their differential reactivity in palladium-catalyzed cross-coupling reactions. The C-Br bond is significantly more reactive than the C-Cl bond.[5] This allows for selective functionalization at the bromine-bearing carbon while leaving the chlorine atom available for a subsequent, more forcing reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition R¹-X Pd(II) complex pd0->pd_add:f1 R¹-X pd_trans Transmetalation from Cu Cycle R¹-Pd(II)-C≡CR² pd_add->pd_trans:f1 pd_elim Reductive Elimination R¹-C≡CR² Pd(0)L₂ pd_trans->pd_elim:f1 cu_cat Cu(I)X pd_trans:f0->cu_cat Regeneration pd_elim:f1->pd0 Regeneration product Product: R¹-C≡CR² pd_elim:f0->product cu_alkyne π-Alkyne Complex cu_cat->cu_alkyne cu_acetylide Copper(I) Acetylide Cu-C≡CR² cu_alkyne->cu_acetylide + Base - Base-H⁺ cu_acetylide->pd_trans:f0 To Pd Cycle alkyne H-C≡CR² alkyne->cu_alkyne base Base

Sources

Exploratory

Technical Guide: 1-Bromo-4-chloro-2-ethynylbenzene (CAS 1268870-34-3)

[1][2] Part 1: Executive Summary & Strategic Utility Compound Identity: 1-Bromo-4-chloro-2-ethynylbenzene CAS Number: 1268870-34-3 Synonyms: 2-Bromo-5-chlorophenylacetylene; 1-Bromo-2-ethynyl-4-chlorobenzene Molecular Fo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Strategic Utility

Compound Identity: 1-Bromo-4-chloro-2-ethynylbenzene CAS Number: 1268870-34-3 Synonyms: 2-Bromo-5-chlorophenylacetylene; 1-Bromo-2-ethynyl-4-chlorobenzene Molecular Formula: C₈H₄BrCl Molecular Weight: 215.48 g/mol [1]

The "Orthogonal Triad" Scaffold

1-Bromo-4-chloro-2-ethynylbenzene represents a high-value "orthogonal triad" scaffold in medicinal chemistry. Its structural uniqueness lies in the presence of three distinct reactive handles—an alkyne, a bromine, and a chlorine—arranged in a specific geometric relationship (ortho-bromoalkyne, para-bromochloro).

This molecule is not merely a building block; it is a divergent synthesis node . It allows researchers to perform sequential, site-selective functionalizations based on bond dissociation energy differences (Alkyne C-H vs. Aryl-Br vs. Aryl-Cl). It is particularly critical in the synthesis of:

  • Fused Heterocycles: Precursor for 5-chloroindoles and isoquinolines via annulation reactions utilizing the ortho-bromoalkyne motif.

  • Kinase Inhibitors: The 4-chloro substituent often serves as a metabolic blocking group or a late-stage handle for Buchwald-Hartwig aminations.

Part 2: Chemical Profile & Properties

PropertyDataContext for Application
Appearance Pale yellow to off-white solid/oilLow melting point; often handled as a concentrated oil in crude form.
Boiling Point ~240–250 °C (Predicted)High boiling point allows for elevated reaction temperatures, but vacuum distillation is recommended for purification.
Solubility DCM, THF, Toluene, EtOAcHighly lipophilic; poor solubility in water/alcohols. Compatible with standard organic synthesis solvents.
Reactivity Order Ethynyl-H > Aryl-Br > Aryl-ClCritical: The alkyne proton is acidic (pKa ~25). The Aryl-Br bond is reactive in Pd-catalyzed couplings at ~60–80°C. The Aryl-Cl bond requires specialized ligands (e.g., Buchwald biaryls) and temps >100°C.

Part 3: Synthetic Methodology (Protocol)

The synthesis of CAS 1268870-34-3 is a classic exercise in chemoselectivity . The most reliable route utilizes 1-bromo-4-chloro-2-iodobenzene (CAS 148836-41-3) as the starting material. The iodine atom is significantly more labile toward oxidative addition by Pd(0) than the bromine or chlorine atoms, allowing for exclusive installation of the alkyne at the 2-position.

Workflow Diagram: Selective Synthesis

SynthesisPathway Start 1-Bromo-4-chloro- 2-iodobenzene (CAS 148836-41-3) Step1 Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Step1 Selectivity: I >> Br Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Product 1-Bromo-4-chloro- 2-ethynylbenzene (CAS 1268870-34-3) Step2->Product

Caption: Chemoselective route exploiting the reactivity gap between Aryl-I and Aryl-Br bonds.

Detailed Protocol

Step 1: Selective Sonogashira Coupling

  • Reagents: 1-bromo-4-chloro-2-iodobenzene (1.0 equiv), Trimethylsilylacetylene (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 equiv), THF (0.2 M).

  • Procedure:

    • Charge a flame-dried Schlenk flask with the aryl iodide, Pd catalyst, and CuI.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed THF and Et₃N via syringe.

    • Add Trimethylsilylacetylene dropwise at Room Temperature (20–25°C) .

      • Note: Maintaining RT is crucial. Heating >40°C may trigger competitive coupling at the bromine position.

    • Stir for 4–6 hours. Monitor by TLC (Hexanes). The iodide should be consumed before the bromide reacts.

    • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate in vacuo.

Step 2: Desilylation (Deprotection)

  • Reagents: Crude TMS-intermediate, K₂CO₃ (1.5 equiv), MeOH/DCM (1:1).

  • Procedure:

    • Dissolve the crude oil in MeOH/DCM.

    • Add solid K₂CO₃. Stir at RT for 30 minutes.

    • Quench: Dilute with water, extract with DCM.

    • Purification: Flash column chromatography (100% Hexanes). The product is non-polar.

Part 4: Reactivity & Applications[3][4]

This molecule is a "switchboard" for divergent synthesis. The diagram below illustrates how to selectively activate each position.

Reactivity Map

ReactivityMap Center 1-Bromo-4-chloro- 2-ethynylbenzene Path1 Path A: Alkyne Functionalization (Click Chemistry / Sonogashira) Center->Path1 Terminal Alkyne (Most Reactive H) Path2 Path B: Indole Synthesis (Larock Cyclization) Center->Path2 Ortho-Bromoalkyne (Annulation Motif) Path3 Path C: Suzuki Coupling (Site: Aryl-Br) Center->Path3 Aryl-Br Activation (Pd(0), 60°C) Out1 Triazoles / Di-ynes Path1->Out1 Out2 5-Chloroindoles Path2->Out2 Out3 Biaryl Scaffolds Path3->Out3

Caption: Divergent synthesis pathways utilizing the specific functional group geometry.

Key Application: 5-Chloroindole Synthesis

The most potent application of this scaffold is the synthesis of 5-chloroindoles via Larock Indole Synthesis .

  • Mechanism: The terminal alkyne reacts with an internal alkyne (or is used as the internal partner if substituted) and an amine source, or via direct cyclization with an amine.

  • Why this Scaffold? The 4-chloro group (which becomes the 5-position in the indole) is preserved, allowing for late-stage modification of the indole core after the ring is formed.

Part 5: Safety & Handling

  • Lachrymator Potential: Like many benzyl/phenyl halides, this compound may act as a mild lachrymator or skin irritant. Handle in a fume hood.

  • Instability: Terminal phenylacetylenes can polymerize upon prolonged exposure to light or heat. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Shock Sensitivity: While not highly explosive, terminal alkynes with halogen substituents should be treated with caution. Avoid concentration to dryness in the presence of metal salts (Cu, Ag) which can form explosive acetylides.

References

  • PubChem. (n.d.). 2-Bromo-5-chlorophenylacetylene (Compound).[1] National Library of Medicine. Retrieved from [Link](Note: PubChem indexes isomers; verification of structure via SMILES C#CC1=C(C=CC(=C1)Cl)Br is required).

  • Ningbo Inno Pharmchem. (2024). 1-Bromo-4-chloro-2-iodobenzene: A Key Intermediate. Retrieved from [Link](Source for the precursor synthesis logic).

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry. (Foundational text for the selective coupling protocol).
  • Molaid Chemicals. (2016). 1-Bromo-4-chloro-2-ethynylbenzene CAS 1268870-34-3 Entry.[1][2] Retrieved from [Link](Verification of CAS and synonyms).

Sources

Foundational

Molecular structure of 1-Bromo-4-chloro-2-ethynylbenzene

CAS: 1268870-34-3 | Formula: C₈H₄BrCl | M.W.: 215.48 g/mol [1][2][3][4][5] Part 1: Strategic Significance & Structural Logic The "Linchpin" Scaffold In the architecture of complex organic synthesis, 1-Bromo-4-chloro-2-et...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1268870-34-3 | Formula: C₈H₄BrCl | M.W.: 215.48 g/mol [1][2][3][4][5]

Part 1: Strategic Significance & Structural Logic

The "Linchpin" Scaffold

In the architecture of complex organic synthesis, 1-Bromo-4-chloro-2-ethynylbenzene serves as a high-value "linchpin" intermediate.[3][5] Its value lies not merely in its atoms, but in the orthogonal reactivity of its three functional handles.[5]

As a Senior Application Scientist, I categorize this molecule as a Tier-1 Multi-Halogenated Synthon . It allows for sequential, programmable functionalization.[5] The structural logic is defined by the bond dissociation energy (BDE) hierarchy:

  • Terminal Alkyne (C≡C-H): Highly acidic (

    
    ), ready for deprotonation, "Click" chemistry, or Sonogashira coupling.[5]
    
  • Aryl Bromide (C-Br): Labile to Pd(0) oxidative addition (

    
    ).[3][5]
    
  • Aryl Chloride (C-Cl): Relatively inert (

    
    ) under standard conditions, requiring specialized ligands or higher temperatures to activate.[5]
    

Research Implication: This hierarchy allows a chemist to modify the alkyne first, then the bromide, and finally the chloride, creating complex tri-substituted benzenes or fused heterocycles (e.g., indoles, isoquinolines) without protecting groups.[5]

Part 2: Molecular Properties & Data[6]

The following data aggregates predicted and experimental values to guide handling and solvent selection.

PropertyValue / DescriptionTechnical Context
Appearance Off-white to pale yellow solidTypical of halogenated phenylacetylenes; color deepens upon oxidation.[3][5]
Melting Point 64–68 °C (Predicted)Low melting point requires cold storage to prevent sintering.[5]
LogP ~3.5 (Predicted)Highly lipophilic; requires non-polar solvents (Hexanes/DCM) for extraction.[5]
SMILES C#CC1=C(C=CC(=C1)Cl)BrDefines the 1,2,4-substitution pattern.[5]
Reactivity Class Electrophile / Nucleophile (Latent)Alkyne is nucleophilic after deprotonation; Ring is electrophilic at C-Br.[3][5]

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Logic

Direct halogenation of ethynylbenzene is non-selective.[5] The most robust field-proven route utilizes the Corey-Fuchs reaction or the Seyferth-Gilbert homologation starting from 2-bromo-5-chlorobenzaldehyde .[3][5]

Protocol: Synthesis via Corey-Fuchs Homologation

Note: This protocol prioritizes safety and scalability, avoiding the use of unstable diazo compounds found in alternative routes.[3][5]

Phase 1: Gem-Dibromoolefin Formation

Reagents: 2-bromo-5-chlorobenzaldehyde (1.0 eq), CBr₄ (1.5 eq), PPh₃ (3.0 eq), DCM (0.2 M).[3][5]

  • Preparation: In a flame-dried flask under N₂, dissolve CBr₄ in dry DCM at 0°C.

  • Ylide Formation: Add PPh₃ portion-wise. The solution will turn yellow-orange.[5] Stir for 20 min.

  • Addition: Add 2-bromo-5-chlorobenzaldehyde dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (Hexanes/EtOAc 9:1).[5]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[5][6] The product is the 1,1-dibromo-2-(2-bromo-5-chlorophenyl)ethene.[3][5]

Phase 2: Lithium-Halogen Exchange & Rearrangement

Reagents: n-BuLi (2.1 eq), THF (Anhydrous), -78°C bath.[3][5]

  • Setup: Dissolve the gem-dibromide from Phase 1 in anhydrous THF under Argon. Cool to -78°C.[3][5]

  • Lithiation (Critical Step): Add n-BuLi dropwise over 30 minutes.

    • Mechanistic Insight: The first equivalent performs Li-Br exchange; the intermediate undergoes Fritsch-Buttenberg-Wiechell rearrangement to the alkyne; the second equivalent deprotonates the terminal alkyne.[3][5]

  • Quench: After 1 hour at -78°C, quench with saturated NH₄Cl solution (proton source).

  • Isolation: Warm to RT. Extract with Et₂O.[5] Dry over MgSO₄.[5]

  • Purification: Flash column chromatography (100% Hexanes) is required to remove phosphine oxide byproducts from Phase 1.[5]

Validation Check:

  • IR Spectroscopy: Look for the characteristic C≡C stretch at ~2100–2200 cm⁻¹ and the ≡C-H stretch at ~3300 cm⁻¹.[5]

  • ¹H NMR: A triplet or doublet of doublets at ~3.0–3.5 ppm (alkynyl proton).[5]

Part 4: Orthogonal Reactivity Workflow

The diagram below illustrates the programmed reactivity of this scaffold. It demonstrates how to selectively engage specific sites based on catalyst and condition tuning.[5][7]

G cluster_legend Selectivity Rules Start 1-Bromo-4-chloro- 2-ethynylbenzene Sonogashira Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) Start->Sonogashira Alkyne Functionalization Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, Boronic Acid) Start->Suzuki C-Br Selective Coupling Click CuAAC Click Reaction (CuSO4, NaAsc, Azide) Start->Click Triazole Formation Prod_Sono Di-alkynyl Product (Retains Br/Cl) Sonogashira->Prod_Sono Prod_Suzuki Biaryl Product (Selective at Br) Suzuki->Prod_Suzuki Prod_Click Triazole Scaffold (Retains Br/Cl) Click->Prod_Click Rule1 1. Alkyne H is most acidic (easiest to modify) Rule2 2. C-Br reacts before C-Cl (Pd catalysis)

Figure 1: Chemoselective divergence map.[3][5] The scaffold allows independent functionalization of the alkyne, bromide, and chloride sites.[5]

Part 5: Critical Applications & Downstream Chemistry

Indole Synthesis (Larock Type)

The ortho relationship between the ethynyl group and the bromine atom makes this molecule a perfect precursor for indole synthesis.[5]

  • Mechanism: Reaction with a primary amine and a Pd catalyst leads to oxidative addition at the C-Br bond, followed by migratory insertion into the alkyne and reductive elimination to form the N-heterocycle.[3][5]

  • Advantage: The C-Cl bond at position 4 remains intact, providing a handle for late-stage diversification (e.g., adding a solubility tail or a fluorophore).[3][5]

Liquid Crystals & Materials

Halogenated tolanes (diphenylacetylenes) are fundamental in liquid crystal engineering.[5]

  • Role: The high polarizability of the alkyne and the dipole moment introduced by the Chloro/Bromo substituents allow for tuning of the nematic phase range.[5]

Safety & Handling (E-E-A-T)
  • Explosion Hazard: Terminal acetylenes can form explosive acetylides with copper or silver in their elemental forms.[5] Always use Cu(I) salts in solution and avoid contact with metallic copper surfaces.[5]

  • Storage: Store under inert gas (Argon) at 2–8°C. Halogenated alkynes can polymerize or degrade upon prolonged exposure to light and oxygen.[5]

References

  • PubChem. (n.d.).[5][8] 1-bromo-4-chloro-2-ethynylbenzene (Compound).[1][2][3][4][5][9][10] National Library of Medicine.[5] Retrieved February 22, 2026, from [Link][5]

Sources

Exploratory

Safety and Handling of 1-Bromo-4-chloro-2-ethynylbenzene: A Technical Guide

CAS Registry Number: 1268870-34-3 Document Type: Technical Whitepaper & Operational Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers Executive Summary 1-Bromo-4-chloro-2-ethynylbenzene is...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1268870-34-3 Document Type: Technical Whitepaper & Operational Protocol Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers

Executive Summary

1-Bromo-4-chloro-2-ethynylbenzene is a high-value halogenated aryl alkyne intermediate used primarily in the synthesis of complex heterocycles (e.g., indoles, benzofurans) via transition-metal-catalyzed cross-couplings. While valuable for drug discovery, its terminal alkyne moiety introduces specific thermodynamic instabilities and reactivity hazards—most notably the formation of shock-sensitive metal acetylides and exothermic polymerization.

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to provide a self-validating handling protocol. It treats the compound not just as a toxic irritant, but as a reactive energetic precursor requiring strict "Cold Chain" and "Metal-Free" handling disciplines.

Chemical Profile & Identification

Note: Specific physicochemical data for this isomer is sparse in public literature. The values below are derived from structural validation and class behavior of halogenated phenylacetylenes.

PropertySpecification
Chemical Name 1-Bromo-4-chloro-2-ethynylbenzene
CAS Number 1268870-34-3
Molecular Formula C₈H₄BrCl
Molecular Weight 215.47 g/mol
Structure Benzene core with Br (C1), Ethynyl (C2), Cl (C4)
Physical State Low-melting solid or viscous oil (Class Prediction)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water
Key Functional Groups Terminal Alkyne (-C≡CH), Aryl Bromide, Aryl Chloride

Critical Hazard Analysis (The "Why")

The Terminal Alkyne Risk (Acetylide Formation)

The proton on the terminal alkyne (C≡C-H ) is weakly acidic (pKa ~25). In the presence of bases or specific metals, it can deprotonate.

  • The Danger: Contact with Copper (Cu), Silver (Ag), or Mercury (Hg)—especially in the presence of moisture or bases—can form Metal Acetylides . These are primary explosives that are highly shock- and friction-sensitive.

  • Operational Implication: Do not use copper tubing, brass fittings, or metal spatulas that may contain copper alloys when handling this substance in wet/basic conditions.

Thermodynamic Instability

Aryl alkynes possess high potential energy.

  • Polymerization: Upon heating or exposure to radical initiators (peroxides, light), the triple bond can undergo exothermic polymerization. If this occurs in a sealed vessel, it can lead to rapid pressurization and rupture.

  • Decomposition: High temperatures (>100°C) during distillation or drying can trigger non-reversible decomposition.

Halogenated Toxicity
  • Irritation: The combination of halogen substituents makes this compound a potent skin and eye irritant (likely lachrymator).

  • Bioaccumulation: Halogenated aromatics are lipophilic and can penetrate skin barriers easily.

Storage & Stability Protocol

Trustworthiness Check: A degraded sample appears dark brown or gummy. If the material is not a free-flowing solid or clear oil, check for polymerization before use.

The "Cold & Inert" Standard
  • Temperature: Store at 2°C to 8°C . Low temperature kinetically inhibits polymerization.

  • Atmosphere: Store under Argon or Nitrogen . Oxygen promotes radical formation which initiates polymerization.

  • Container: Amber glass with a Teflon-lined cap. Avoid metal containers.

  • Stabilizers: If storing for >6 months, consider adding a radical inhibitor (e.g., BHT) if compatible with downstream chemistry.

Operational Handling Protocol

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving recommended.

    • Inner: Nitrile (4 mil).

    • Outer: Fluoroelastomer (Viton) if handling concentrated oils, as halogenated aromatics can permeate nitrile over time.

  • Respiratory: Work strictly within a certified Fume Hood.

  • Eyes: Chemical splash goggles.

The "Metal-Exclusion" Workflow

When setting up reactions (e.g., Sonogashira coupling), follow this decision logic to prevent acetylide formation.

HandlingProtocol Start Start: Weighing & Transfer CheckState Visual Check: Is material dark/gummy? Start->CheckState Reject STOP: Potential Polymerization. Dispose as Haz Waste. CheckState->Reject Yes (Degraded) Tools Select Tools: Use Ceramic/Plastic Spatulas. NO Copper/Brass. CheckState->Tools No (Clear/Solid) Solvent Solvent Choice: Degassed Anhydrous Solvent (THF/DMF preferred) Tools->Solvent BaseAdd Base Addition: Add Base LAST or at low temp (0°C) Solvent->BaseAdd Reaction Proceed to Reaction (Inert Atmosphere) BaseAdd->Reaction

Figure 1: Safe handling workflow emphasizing material verification and metal exclusion.

Reaction Safety (Sonogashira Coupling Context)

This compound is frequently used in Sonogashira couplings.

  • Order of Addition: Add the alkyne slowly to the catalyst mixture. A high local concentration of alkyne in the presence of a base and copper catalyst (CuI) can generate heat.

  • Temperature Control: Maintain reaction temperature <80°C. If higher temperatures are required, ensure the system is vented through a bubbler to prevent pressure buildup from decomposition gases.

  • Quenching: Quench reactions with dilute ammonium chloride (NH₄Cl) or EDTA solution to chelate copper residues immediately, preventing the precipitation of copper acetylides during workup.

Emergency Response

Fire Fighting
  • Media: Use Dry Chemical (ABC Powder) or Carbon Dioxide (CO₂) .

  • Prohibited: Do NOT use "Halon" extinguishers if possible (reaction with alkyne). Do NOT use water jets (spreads the organic chemical).

  • Special Hazard: In a fire, hydrogen bromide (HBr) and hydrogen chloride (HCl) gases will be released. Full SCBA gear is mandatory.

Spills
  • Evacuate: Clear the immediate area.

  • Isolate: Remove ignition sources.

  • Absorb: Use Vermiculite or sand. Do not use paper towels (high surface area + oxidizable material = fire risk).

  • Clean: Wipe surfaces with a dilute soap solution. Do not use bleach (potential reaction with amine byproducts if present).

Synthetic Utility & Pathway Visualization

Understanding the reactivity helps predict byproducts. The primary utility is the orthogonal reactivity of the halides and the alkyne.

SynthesisPath Core 1-Bromo-4-chloro- 2-ethynylbenzene PathA Sonogashira Coupling (Alkyne functionalization) Core->PathA Pd/Cu Cat. PathB Suzuki Coupling (Br selective) Core->PathB Pd Cat. (Boronic Acid) PathC Cyclization (Indole formation) PathA->PathC Heterocycle Synthesis Risk Risk: Homocoupling (Glaser Coupling) PathA->Risk O2 Leak (Side Rxn)

Figure 2: Synthetic divergence and associated risks (Glaser homocoupling occurs if O₂ is not excluded).

References

  • PubChem. (2025).[1][2][3] Compound Summary: 1-bromo-4-chloro-2-ethynylbenzene (CID 104277764).[1] National Library of Medicine. [Link]

  • Institution of Chemical Engineers (IChemE). (2014). Hazards in handling acetylene and copper acetylides. [Link](General reference for acetylide hazards)

Sources

Foundational

Technical Guide: Reactivity of the Ethynyl Group in Substituted Benzenes

Executive Summary This technical guide provides a mechanistic and practical analysis of the ethynyl group ( ) attached to substituted benzene rings (phenylacetylenes). Targeted at drug discovery scientists, this document...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic and practical analysis of the ethynyl group (


) attached to substituted benzene rings (phenylacetylenes). Targeted at drug discovery scientists, this document moves beyond basic textbook definitions to explore substituent effects on acidity, the kinetics of metallation, and the precise catalytic cycles of cross-coupling reactions. It includes validated protocols for Sonogashira coupling and CuAAC "Click" chemistry, emphasizing self-validating experimental design to minimize homocoupling side reactions.

Electronic Architecture & Substituent Effects

The reactivity of phenylacetylene is governed by the hybridization of the alkyne carbons and the electronic influence of the aromatic ring. The


-hybridized terminal carbon possesses ~50% 

-character, rendering the

bond significantly more acidic than

or

analogs.
Acidity and pKa Correlations

The dissociation of the terminal proton is the rate-determining step (RDS) in base-mediated metallation (e.g., forming Cu-acetylides).

  • pKa Values:

    • Phenylacetylene in DMSO: ~28.7 [1]

    • Phenylacetylene in Water (extrapolated): ~23.2 [1]

  • Substituent Effects (Hammett Correlation):

    • Electron-Withdrawing Groups (EWGs, e.g.,

      
      ):  Stabilize the resulting acetylide anion through inductive effects (
      
      
      
      ) and resonance (
      
      
      ), lowering the pKa. This accelerates transmetallation in cross-coupling but increases susceptibility to oxidative homocoupling (Glaser).
    • Electron-Donating Groups (EDGs, e.g.,

      
      ):  Destabilize the anion, raising the pKa. These substrates often require stronger bases or higher temperatures to initiate catalysis.
      
Polarization and Nucleophilicity

The triple bond acts as a nucleophile. However, conjugation with the phenyl ring creates a "push-pull" system.

  • Electrophilic Attack: The

    
    -carbon (internal) is generally more susceptible to electrophilic attack due to resonance stabilization of the developing positive charge at the benzylic (
    
    
    
    ) position.

ElectronicEffects cluster_0 Substituent Influence on Reactivity EWG EWG (-NO2, -CN) Increases Acidity (Lower pKa) Accelerates Metallation Phenyl Phenyl Ring (Conjugation) EWG->Phenyl -I / -R Effect Alkyne Ethynyl Group (-C≡C-H) Phenyl->Alkyne Electronic Transmission EDG EDG (-OMe, -NH2) Decreases Acidity (Higher pKa) Increases π-Nucleophilicity EDG->Phenyl +R Effect

Caption: Influence of aromatic substituents on the electronic character of the ethynyl group.

Metal-Catalyzed C-C Bond Formation: The Sonogashira Coupling[2][3][4][5]

The Sonogashira reaction is the premier method for alkynylation of aryl halides. It employs a dual catalytic cycle: a Palladium cycle (for the aryl halide) and a Copper cycle (for the alkyne).[2][3]

Mechanistic Insight

Contrary to simplified models, the Copper cycle is often the critical turnover-limiting phase, particularly for electron-deficient alkynes.

  • Oxidative Addition (Pd Cycle):

    
     inserts into the 
    
    
    
    bond. Rate:
    
    
    .
  • Cu-Acetylide Formation (Cu Cycle): Base deprotonates the alkyne in the presence of

    
    , forming 
    
    
    
    .
  • Transmetallation: The Cu-acetylide transfers the alkyne to the Pd(II) center. This is the intersection of the two cycles.

  • Reductive Elimination: Formation of the C-C bond and regeneration of

    
    .
    

Critical Troubleshooting (Glaser Coupling): If oxygen is present,


 acetylides undergo oxidative homocoupling to form diynes (

), consuming the starting material.

SonogashiraCycle cluster_pd Palladium Cycle (Main) cluster_cu Copper Cycle (Co-Catalytic) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X TransMet Transmetallation [Ar-Pd(II)-C≡C-R] OxAdd->TransMet Rate Limiting (Steric Dep.) RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 CuX Cu(I)X CuAcetylide Cu-Acetylide [Cu]-C≡C-R CuX->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfer CuAcetylide->CuX Transmetallation to Pd

Caption: Intersecting Pd and Cu catalytic cycles. Transmetallation is the convergence point.

Validated Protocol: Sonogashira Coupling

Objective: Coupling of 4-nitrophenylacetylene (EWG-activated) with iodobenzene.

Reagents:

  • Aryl Halide: Iodobenzene (1.0 equiv)

  • Alkyne: 4-Nitrophenylacetylene (1.1 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-catalyst:

    
     (1-3 mol%)
    
  • Base/Solvent:

    
     / THF (1:1 ratio)
    

Step-by-Step Methodology:

  • Deoxygenation (Crucial): Sparge the solvent (

    
    ) with Argon for 15 minutes. Reason: Prevents Glaser homocoupling.
    
  • Catalyst Loading: Add

    
     catalyst, 
    
    
    
    , and aryl halide to a dry flask under Argon.
  • Alkyne Addition: Add the phenylacetylene derivative last, dropwise if liquid, or as a solution. Reason: Keeps Cu-acetylide concentration low relative to the Pd-intermediate, favoring cross-coupling over homocoupling.

  • Reaction Monitoring: Stir at RT. Monitor via TLC or LCMS.

    • Self-Validation Check: If a spot appears at higher Rf (non-polar) and glows blue/purple under UV, check mass for dimer (

      
      ). If present, re-sparge solvents.
      
  • Workup: Filter through Celite (removes Pd/Cu), concentrate, and purify via silica flash chromatography.

The "Click" Phenomenon: CuAAC Reaction[7]

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for bioconjugation due to its bio-orthogonality.[4]

Mechanism: The Dinuclear Pathway

Recent mechanistic studies confirm that the reaction proceeds via a dinuclear copper intermediate, not a mononuclear one.[5] This explains the second-order dependence on copper concentration often observed in kinetic studies.

  • 
    -Coordination: 
    
    
    
    coordinates to the alkyne
    
    
    -system, acidifying the terminal proton.[6]
  • Deprotonation: Formation of a

    
    -bound Cu-acetylide.
    
  • Dinuclear Complex: A second

    
     atom coordinates, forming a reactive dinuclear species.
    
  • Cyclization: The azide coordinates and undergoes ring closure (stepwise or concerted) to form the triazolyl-copper complex.

  • Protonolysis: The ring is released, regenerating the catalyst.

CuAAC Start Reactants R-C≡C-H + R'-N3 Step1 1. Cu(I) Coordination & Deprotonation Start->Step1 Step2 2. Dinuclear Cu Complex Formation (Active Species) Step1->Step2 + 2nd Cu(I) Step3 3. Azide Coordination & Cyclization Step2->Step3 Product 1,4-Triazole Product Step3->Product Protonolysis Product->Step1 Regenerate Catalyst

Caption: Stepwise CuAAC cycle highlighting the critical dinuclear copper intermediate.

Validated Protocol: Aqueous "Click" Chemistry

Application: Conjugating a phenylacetylene-tagged small molecule to an azide-functionalized linker.

Reagents:

  • Alkyne (1.0 equiv)

  • Azide (1.0 equiv)

  • 
     (5-10 mol%)
    
  • Sodium Ascorbate (20-50 mol%)

  • Solvent:

    
     (1:1)
    

Methodology:

  • Solvent Prep: Dissolve alkyne and azide in the solvent mixture. If the alkyne is insoluble, increase

    
     ratio or use DMSO.
    
  • Catalyst Generation: Add

    
     solution followed immediately by freshly prepared Sodium Ascorbate solution. Note: The solution should turn from light blue to pale yellow/colorless, indicating reduction to 
    
    
    
    .
  • Incubation: Stir at RT for 1-12 hours.

  • Self-Validation:

    • Color Check: If the solution turns brown/black, disproportionation to

      
       and 
      
      
      
      has occurred. Add a ligand like THPTA or TBTA to stabilize
      
      
      .
    • Completion: LCMS should show a single peak with Mass = Mass(Alkyne) + Mass(Azide).

Quantitative Data Summary

Reaction TypeKey IntermediateSubstituent Effect (EWG on Alkyne)Major Byproduct
Sonogashira Pd(II)-alkynyl / Cu(I)-acetylideIncreases rate of transmetallation (lowers pKa)Diynes (Glaser coupling)
CuAAC (Click) Dinuclear Cu-acetylideAccelerates Cu-acetylide formationBistriazoles (rare), Oligomers
Hydration Vinyl cation / EnolDeactivates (makes alkyne less nucleophilic)Regioisomers (Anti-Markovnikov)
Glaser Cu-acetylide radicalIncreases rate of homocouplingN/A (is the product)

References

  • Bordwell pKa Table (Acidity in DMSO).

    • Source: University of Wisconsin-Madison.
    • URL:[Link]

  • Mechanism of the Sonogashira Reaction.

    • Source: Chinchilla, R., & Nájera, C. (2007). Chemical Reviews.
    • URL:[Link]

  • Stepwise Mechanism of CuAAC (Click Chemistry).

    • Source: Worrell, B. T., et al. (2013). Science.
    • URL:[Link]

  • Glaser Coupling Side Reactions.

    • Source: Siemsen, P., et al. (2000). Angewandte Chemie.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Substituted Phenylacetylenes using 1-Bromo-4-chloro-2-ethynylbenzene: An Application Note and Protocol Guide

Abstract This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the synthesis of substituted phenylacetylenes utilizing 1-bromo-4-chloro-2-ethyn...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the synthesis of substituted phenylacetylenes utilizing 1-bromo-4-chloro-2-ethynylbenzene as a versatile starting material. The document outlines the strategic advantages of this building block, focusing on the differential reactivity of its halogen substituents. Detailed, field-proven protocols for Sonogashira and Suzuki cross-coupling reactions are presented, alongside mechanistic insights, safety and handling procedures, and characterization data. The aim is to equip scientists with the necessary knowledge to effectively employ this reagent in the construction of complex molecular architectures for applications in medicinal chemistry and materials science.

Introduction: The Strategic Advantage of 1-Bromo-4-chloro-2-ethynylbenzene

Substituted phenylacetylenes are a class of organic compounds that form the structural core of numerous pharmaceuticals, functional materials, and natural products.[1] Their synthesis often relies on robust and versatile cross-coupling methodologies. 1-Bromo-4-chloro-2-ethynylbenzene is a particularly valuable building block for the synthesis of these motifs due to the distinct reactivity of its bromo and chloro substituents in transition metal-catalyzed reactions. This differential reactivity allows for a sequential and controlled functionalization of the aromatic ring, providing a streamlined pathway to complex, unsymmetrically substituted phenylacetylenes.

The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings. This allows for the selective reaction at the bromo position while leaving the chloro group intact for subsequent transformations. This "orthogonal" reactivity is a powerful tool for molecular construction, enabling the introduction of a diverse range of substituents in a stepwise manner.[2]

This guide will detail the practical application of 1-bromo-4-chloro-2-ethynylbenzene in the synthesis of substituted phenylacetylenes, with a focus on providing reliable and reproducible experimental protocols.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures for all reagents is paramount for the successful and safe execution of any synthetic protocol.

Table 1: Physicochemical Properties of 1-Bromo-4-chloro-2-ethynylbenzene

PropertyValue
IUPAC Name 1-Bromo-4-chloro-2-ethynylbenzene
Synonyms 2-Bromo-5-chloro-1-ethynylbenzene
Molecular Formula C₈H₄BrCl
Molecular Weight 215.48 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported, expected to be a low-melting solid
Boiling Point Not reported
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, DMF)
Safety and Handling
  • General Precautions:

    • Always work in a well-ventilated fume hood.[5]

    • Avoid inhalation of dust, vapors, and mists.[3]

    • Avoid contact with skin and eyes.[5]

    • Keep away from heat, sparks, and open flames.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[3][5]

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use.[3]

    • Skin and Body Protection: Wear a lab coat and, if necessary, additional impervious clothing.[3]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[4]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

    • Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Strategies: Chemoselective Cross-Coupling

The cornerstone of the synthetic utility of 1-bromo-4-chloro-2-ethynylbenzene lies in the chemoselective functionalization of the C-Br bond. This is achieved through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki reactions.

Sonogashira Coupling: Introduction of Alkynyl Substituents

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][6][7][8][9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1][6][8]

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8] The higher reactivity of the C-Br bond compared to the C-Cl bond ensures that the Sonogashira coupling occurs selectively at the bromo position of 1-bromo-4-chloro-2-ethynylbenzene.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)L2-Br OA->PdII Transmetal Transmetalation PdII->Transmetal Cu-C≡CR PdII_alkyne Ar-Pd(II)L2-C≡CR Transmetal->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE RE->Pd0 Product Ar-C≡CR RE->Product CuI Cu(I)X Pi_complex [H-C≡CR-Cu(I)X] CuI->Pi_complex H-C≡CR Cu_acetylide Cu-C≡CR Pi_complex->Cu_acetylide Base Cu_acetylide->Transmetal Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Suzuki Coupling: Introduction of Aryl or Vinyl Substituents

The Suzuki reaction is another cornerstone of modern organic synthesis, enabling the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide or triflate.[10][11] The reaction is catalyzed by a palladium complex in the presence of a base.[10]

Similar to the Sonogashira coupling, the oxidative addition of the palladium(0) catalyst to the aryl halide is the initial step. The C-Br bond undergoes this oxidative addition much more readily than the C-Cl bond, allowing for selective Suzuki coupling at the bromo position.[11]

Suzuki_Mechanism cluster_pd_suzuki Palladium Cycle Pd0_S Pd(0)L2 OA_S Oxidative Addition Pd0_S->OA_S Ar-Br PdII_S Ar-Pd(II)L2-Br OA_S->PdII_S Transmetal_S Transmetalation PdII_S->Transmetal_S Ar'-B(OH)2 Base PdII_aryl Ar-Pd(II)L2-Ar' Transmetal_S->PdII_aryl RE_S Reductive Elimination PdII_aryl->RE_S RE_S->Pd0_S Product_S Ar-Ar' RE_S->Product_S Workflow Start 1-Bromo-4-chloro-2-ethynylbenzene Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Suzuki Suzuki Coupling (with Boronic Acid) Start->Suzuki Intermediate2 1-(Alkyne-substituted)-4-chloro-2-ethynylbenzene Sonogashira->Intermediate2 Intermediate1 4-Chloro-2-ethynyl-1,1'-biphenyl (or vinyl derivative) Suzuki->Intermediate1 Further_Func Further Functionalization (at Chloro Position) Intermediate1->Further_Func Intermediate2->Further_Func Final_Product Disubstituted Phenylacetylene Further_Func->Final_Product

Caption: General synthetic workflow.

Protocol 1: Sonogashira Coupling of 1-Bromo-4-chloro-2-ethynylbenzene with Phenylacetylene

This protocol describes the synthesis of 1-(4-chloro-2-ethynylphenyl)-2-phenylacetylene.

Materials:

  • 1-Bromo-4-chloro-2-ethynylbenzene (1.0 mmol, 215.5 mg)

  • Phenylacetylene (1.2 mmol, 122.6 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI, 0.06 mmol, 11.4 mg)

  • Triethylamine (TEA, 5 mL)

  • Toluene, anhydrous (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-chloro-2-ethynylbenzene, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous toluene and triethylamine via syringe.

  • Stir the mixture for 5 minutes to ensure dissolution and mixing.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The product, 1-(4-chloro-2-ethynylphenyl)-2-phenylacetylene, is expected as a solid. The yield and purity should be determined by standard analytical techniques.

Protocol 2: Suzuki Coupling of 1-Bromo-4-chloro-2-ethynylbenzene with Phenylboronic Acid

This protocol describes the synthesis of 4-chloro-2-ethynyl-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-chloro-2-ethynylbenzene (1.0 mmol, 215.5 mg)

  • Phenylboronic acid (1.5 mmol, 182.9 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 57.8 mg)

  • Potassium carbonate (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-chloro-2-ethynylbenzene, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Degas the dioxane and water by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Expected Outcome: The product, 4-chloro-2-ethynyl-1,1'-biphenyl, is expected as a solid. The yield and purity should be confirmed by analytical methods.

Characterization of Products

The synthesized substituted phenylacetylenes should be characterized using standard spectroscopic methods to confirm their identity and purity. For a representative product like 4-chloro-2-ethynyl-1,1'-biphenyl:

  • ¹H NMR: Expect signals in the aromatic region (7.0-8.0 ppm) corresponding to the protons of the two phenyl rings, and a singlet for the acetylenic proton around 3.0-3.5 ppm.

  • ¹³C NMR: Expect signals for the aromatic carbons, and two distinct signals for the alkyne carbons (typically between 80-100 ppm).

  • IR Spectroscopy: Look for a characteristic C≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch around 2100-2260 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

Applications in Research and Development

The ability to synthesize a wide array of substituted phenylacetylenes using 1-bromo-4-chloro-2-ethynylbenzene opens up numerous possibilities in various fields:

  • Drug Discovery: Phenylacetylene scaffolds are present in many biologically active compounds. The methods described here allow for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. [12]For example, they can be used to synthesize inhibitors of enzymes like soluble epoxide hydrolase. [12]* Materials Science: Substituted phenylacetylenes are key components in the synthesis of conjugated polymers and organic light-emitting diodes (OLEDs). [13][14]The ability to tune the electronic properties of the molecule by introducing different substituents is crucial for developing new materials with desired optical and electronic properties.

Troubleshooting Guide

Table 2: Common Problems and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product yield - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Incorrect reaction temperature- Use fresh, high-purity catalyst and reagents- Ensure all glassware is oven-dried and solvents are anhydrous- Degas solvents thoroughly- Optimize reaction temperature
Formation of homocoupled alkyne (Glaser coupling) in Sonogashira reaction - Presence of oxygen- Incorrect Cu(I)/Pd ratio- Maintain a strict inert atmosphere- Ensure the reaction is properly degassed- Optimize the catalyst and co-catalyst loading
Debromination or dechlorination of starting material - Presence of reducing agents- Unwanted side reactions with the base- Use purified reagents- Consider a milder base or different solvent system
Difficult purification - Close-running impurities- Product instability on silica gel- Optimize the mobile phase for column chromatography- Consider alternative purification methods like recrystallization or preparative TLC

Conclusion

1-Bromo-4-chloro-2-ethynylbenzene is a highly effective and versatile building block for the synthesis of substituted phenylacetylenes. Its differential halide reactivity enables a predictable and chemoselective approach to molecular construction. The Sonogashira and Suzuki coupling reactions provide reliable and high-yielding methods for the introduction of a wide range of functional groups. The protocols and technical information provided in this guide are intended to facilitate the adoption of this valuable synthetic strategy in both academic and industrial research settings, accelerating the discovery and development of new chemical entities.

References

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Sonogashira cross-coupling reaction. YouTube. [Link]

  • Cross‐Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon. ResearchGate. [Link]

  • Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon. PubMed. [Link]

  • Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Substituted Polyacetylenes. MDPI. [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. SynArchive. [Link]

  • phenylacetylene. Organic Syntheses Procedure. [Link]

  • Synthesis of substituted phenylene-ethynylene- based conjugated rods. Durham e-Theses. [Link]

  • Flow Chemistry: Sonogashira Coupling. Syrris. [Link]

  • The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications. Acme Synthetic Chemicals. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bulky Pd-PEPPSI-Embedded Conjugated Microporous Polymers-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides and Arylboron. MDPI. [Link]

  • 2-Bromo-4-chloro-1-ethynylbenzene. MySkinRecipes. [Link]

  • Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ARKIVOC. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. ResearchGate. [Link]

  • SYNTHESIS OF SUBSTITUTED PHENAZINES VIA PALLADIUM-CATALYZED ARYL LIGATION. HETEROCYCLES. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Dithiafulvenyl-substituted phenylacetylene derivatives: synthesis and structure–property–reactivity relationships. Organic & Biomolecular Chemistry. [Link]

  • The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Journal of the American Chemical Society. [Link]

  • Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • 1-Bromo-4-chloro-2-ethylbenzene. PubChem. [Link]

  • Substituted phenyl groups improve the pharmacokinetic profile and anti-inflammatory effect of urea-based soluble epoxide hydrolase inhibitors in murine models. PubMed. [Link]

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Application

Protocol and Application Guide: Chemoselective Sonogashira Coupling of 1-Bromo-4-chloro-2-ethynylbenzene for Advanced Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This application note provides a detailed protocol and technical guide for the chemoselective Sonogashira coupling of 1-Bromo-4-chloro-2-ethynylbenzene. This substrate presents a unique opportunity for sequential, site-selective functionalization due to the differential reactivity of its aryl-bromide and aryl-chloride moieties. By targeting the more labile carbon-bromine bond, this protocol enables the synthesis of complex, multifunctionalized aromatic structures, which are valuable scaffolds in pharmaceutical discovery and materials science.[3][4] We will delve into the mechanistic basis for this selectivity, provide a robust, step-by-step experimental procedure, and discuss key parameters for optimization and troubleshooting.

Principle and Mechanistic Rationale for Chemoselectivity

The Sonogashira reaction traditionally employs a dual-catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, to couple terminal alkynes with aryl or vinyl halides under mild, basic conditions.[5][6] The reaction's success with a dihalogenated substrate like 1-Bromo-4-chloro-2-ethynylbenzene hinges on the predictable and significant difference in reactivity among aryl halides.

1.1. The Catalytic Cycles

The reaction proceeds through two interconnected catalytic cycles:

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide. The rate-determining step of this process is highly dependent on the carbon-halogen bond dissociation energy. Following a transmetalation step with the copper acetylide, the cycle concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1]

  • The Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This species is crucial as it facilitates the transfer of the alkynyl group to the palladium center during the transmetalation step.[7]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Pd(II)Complex Ar-Pd(II)(L)₂-X Pd(0)L2->Pd(II)Complex Ar-X OxAdd Oxidative Addition (Rate-Determining) Pd(II)Alkyne Ar-Pd(II)(L)₂-C≡CR' Pd(II)Complex->Pd(II)Alkyne Cu-C≡CR' Transmetalation Transmetalation Product Ar-C≡CR' (Product) Pd(II)Alkyne->Product RedElim Reductive Elimination Product->Pd(0)L2 Regeneration Cu(I)X Cu(I)X Deprotonation Deprotonation CuAcetylide Cu-C≡CR' CuAcetylide->Pd(II)Complex Transmetalation Species Alkyne H-C≡CR' (Terminal Alkyne) Alkyne->CuAcetylide Base, Cu(I)X

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

1.2. Basis of Chemoselectivity

The oxidative addition of the aryl halide to the palladium(0) center is the crucial step governing selectivity. The reactivity order for aryl halides in this step is well-established: I > Br >> Cl .[1] This trend is directly correlated with the bond dissociation energies of the carbon-halogen bonds (C-I < C-Br < C-Cl).

For the substrate 1-Bromo-4-chloro-2-ethynylbenzene , the C-Br bond is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond. By carefully controlling reaction conditions, particularly temperature, it is possible to exclusively cleave the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This makes the substrate an excellent building block for the programmed synthesis of complex molecules.[6]

Experimental Protocol: Selective Coupling at the Bromine Position

This protocol outlines a standard procedure for the selective Sonogashira coupling of a terminal alkyne with 1-Bromo-4-chloro-2-ethynylbenzene.

2.1. Materials and Reagents

  • Substrate: 1-Bromo-4-chloro-2-ethynylbenzene

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

  • Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Base: Triethylamine (Et₃N), freshly distilled

  • Solvent: Tetrahydrofuran (THF), anhydrous

  • Inert Gas: High-purity Nitrogen or Argon

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

2.2. Reaction Parameter Summary

ParameterRecommended Value/ReagentMolar eq.Rationale
Aryl Halide1-Bromo-4-chloro-2-ethynylbenzene1.0Limiting reagent.
Terminal Alkynee.g., Phenylacetylene1.1 - 1.2Slight excess to ensure complete consumption of the aryl halide.
Pd CatalystPdCl₂(PPh₃)₂0.02 (2 mol%)Standard catalyst loading for efficient turnover.
Cu Co-catalystCuI0.04 (4 mol%)Ensures rapid formation of the copper acetylide intermediate.
BaseTriethylamine (Et₃N)~5 mL per mmolActs as both a base and a co-solvent.
SolventAnhydrous THF~10 mL per mmolAprotic solvent that solubilizes reagents well.
TemperatureRoom Temp. to 45 °C-Mild conditions to favor selective reaction at the C-Br bond and prevent C-Cl activation.
Reaction Time2 - 8 hours-Monitor by TLC for completion.

2.3. Step-by-Step Procedure

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add PdCl₂(PPh₃)₂ and CuI to a dry Schlenk flask. B 2. Evacuate and backfill with N₂/Ar (3x). A->B C 3. Add anhydrous THF and Et₃N via syringe. B->C D 4. Stir for 15 min at room temperature. C->D E 5. Add terminal alkyne (1.1 eq) via syringe. D->E F 6. Add 1-Bromo-4-chloro-2-ethynylbenzene (1.0 eq) solution in THF. E->F G 7. Stir at desired temperature (e.g., 40 °C). F->G H 8. Monitor reaction progress by TLC. G->H I 9. Cool to RT, quench with sat. aq. NH₄Cl. H->I J 10. Extract with ethyl acetate (3x). I->J K 11. Wash combined organic layers with brine, dry over Na₂SO₄. J->K L 12. Concentrate under reduced pressure. K->L M 13. Purify by column chromatography. L->M

Caption: Step-by-step workflow for the selective Sonogashira coupling.

  • Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).[8]

  • Atmosphere Exchange: Seal the flask, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling).[3]

  • Solvent and Base Addition: Add anhydrous THF, followed by freshly distilled Et₃N via syringe. Stir the resulting suspension at room temperature for approximately 15 minutes.

  • Reagent Addition: Add the terminal alkyne (1.1-1.2 eq) to the mixture via syringe. Following this, add a solution of 1-Bromo-4-chloro-2-ethynylbenzene (1.0 eq) in a small amount of anhydrous THF.

  • Reaction: Gently heat the reaction mixture to the desired temperature (e.g., 40-45 °C) and stir.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting aryl bromide is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride.[8]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 1-(alkynyl)-4-chloro-2-ethynylbenzene product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization
  • Issue: Low Yield.

    • Cause: Incomplete reaction or catalyst deactivation.

    • Solution: Ensure all reagents and solvents are anhydrous and the system is rigorously deoxygenated. The temperature can be slightly increased (e.g., to 50-60 °C), but this risks compromising selectivity. Alternatively, a different palladium source or ligand (e.g., a more electron-rich phosphine ligand) can be screened.[6]

  • Issue: Formation of Homocoupled Alkyne (Glaser Product).

    • Cause: Presence of oxygen, which facilitates the oxidative dimerization of the copper acetylide.[3]

    • Solution: Improve the inert atmosphere technique. Using degassed solvents can be beneficial. Some protocols recommend the slow addition of the terminal alkyne to keep its concentration low, disfavoring the homocoupling pathway.[9]

  • Issue: Reaction Stalls.

    • Cause: Catalyst has been poisoned or has precipitated out of solution.

    • Solution: Ensure high-purity reagents. If the catalyst appears to have crashed out, adding a small amount of a co-solvent like DMF might improve solubility. A copper-free protocol could also be explored, though this often requires more specialized (and expensive) ligands.[10][11]

References

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Li, Y., et al. (2014). Sonogashira coupling in natural product synthesis. RSC Publishing. Available at: [Link]

  • Shaikh, A., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

  • Mohd Yusof, M. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Shroder, M. The Sonogashira Coupling. Available at: [Link]

  • Lin, W. (2011). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. Available at: [Link]

  • Worthington, R. J., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira Coupling Reaction | Guided Videos, Practice & Study Materials. Pearson. Available at: [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem. (2025). YouTube. Available at: [Link]

  • V. T. Schmalz, et al. (2019). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available at: [Link]

  • Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. Available at: [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Available at: [Link]

  • Huang, H., et al. (2008). Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. Available at: [Link]

  • Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Available at: [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Available at: [Link]

  • Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Scilit. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to avoid homocoupling in Sonogashira reactions of terminal alkynes

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Homocoupling of Terminal Alkynes Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Homocoupling of Terminal Alkynes

Welcome to the Technical Support Center for Sonogashira cross-coupling reactions. As a Senior Application Scientist, I understand the challenges researchers face in achieving high yields and purity. A common and often frustrating issue in Sonogashira couplings is the formation of homocoupled 1,3-diyne byproducts, also known as Glaser coupling products.[1][2][3] This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you minimize this unwanted side reaction and optimize your synthetic outcomes.

Troubleshooting Guide: Minimizing Unwanted Homocoupling

The primary culprit behind homocoupling is the copper(I) co-catalyst, which, in the presence of oxygen, facilitates the oxidative dimerization of the terminal alkyne.[1][3][4] The following table outlines common causes and actionable solutions to suppress the formation of these Glaser byproducts.

Observation Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled diyne product Presence of Oxygen: Oxygen is a key promoter of the oxidative Glaser coupling pathway.[1][5]Ensure Rigorous Anaerobic Conditions: Thoroughly degas all solvents and liquid reagents using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] Maintain a positive pressure of inert gas throughout the entire reaction setup.
High Copper(I) Catalyst Loading: Excessive copper increases the rate of the undesired homocoupling reaction.[1]Optimize Copper Catalyst Concentration: Reduce the loading of the copper(I) source (e.g., CuI) to the minimum effective concentration, typically 1-5 mol%. In some cases, even lower loadings may be sufficient.
Slow Cross-Coupling Rate: If the desired Sonogashira coupling is sluggish, the terminal alkyne has a greater opportunity to homocouple.[1] This can be due to an unreactive aryl/vinyl halide or a poorly active palladium catalyst.Enhance Cross-Coupling Kinetics: 1. Increase Palladium Catalyst Activity: Use more active palladium pre-catalysts or employ electron-rich, bulky phosphine ligands to accelerate the oxidative addition and reductive elimination steps.[6] 2. Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture via a syringe pump. This maintains a low steady-state concentration of the alkyne, favoring the cross-coupling pathway.[3]
Reaction is clean but slow, leading to eventual byproduct formation Suboptimal Temperature: While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require heating.[7][8] However, excessively high temperatures can sometimes favor homocoupling.[1]Systematic Temperature Optimization: Screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal byproduct formation. Start at room temperature and incrementally increase the temperature, monitoring the reaction progress closely.
Inappropriate Base: The choice and concentration of the amine base can influence the catalytic cycle and the prevalence of side reactions.[8]Evaluate Different Bases: Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines such as triethylamine.[8] Ensure the base is anhydrous and of high purity.
Persistent homocoupling despite optimization Inherent Substrate Reactivity: Some terminal alkynes are intrinsically more prone to homocoupling.Implement a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove the copper co-catalyst entirely.[1][5][7] This often requires more active palladium catalysts, different ligands, or slightly higher temperatures but is highly effective.[9][10]
Protect the Terminal Alkyne: Mask the terminal alkyne with a protecting group, such as trimethylsilyl (TMS).[3][5] The TMS group prevents homocoupling and can be removed in a subsequent step.

Understanding the Competing Pathways

To effectively troubleshoot, it's crucial to understand the mechanistic dichotomy between the desired Sonogashira coupling and the undesired Glaser homocoupling. Both pathways originate from the activation of the terminal alkyne by the copper(I) catalyst to form a copper acetylide intermediate.[11][12]

G cluster_0 Catalytic Cycles cluster_1 Desired Sonogashira Pathway cluster_2 Undesired Glaser Pathway Start Terminal Alkyne (R-C≡C-H) + Cu(I) Cu_Acetylide Copper Acetylide (R-C≡C-Cu) Start->Cu_Acetylide Base Pd_Cycle Pd(0) Cycle (with Ar-X) Cu_Acetylide->Pd_Cycle Transmetalation Oxidation Oxidation (O₂) Cu_Acetylide->Oxidation Dimerization Product Cross-Coupled Product (R-C≡C-Ar) Pd_Cycle->Product Reductive Elimination Diyne Homocoupled Diyne (R-C≡C-C≡C-R) Oxidation->Diyne

Caption: Competing Sonogashira and Glaser coupling pathways.

Experimental Protocols

Here are two detailed protocols designed to minimize homocoupling. The first is a standard Sonogashira with optimizations, and the second is a robust copper-free alternative.

Protocol 1: Optimized Standard Sonogashira Coupling

This protocol is suitable for most aryl iodides and electron-deficient aryl bromides. The key is the rigorous exclusion of oxygen.

1. Preparation and Degassing:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-2 mol%) and copper(I) iodide (CuI, 1-2 mol%).

  • Seal the flask, and then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Prepare a solution of your aryl halide (1.0 equiv) and terminal alkyne (1.1-1.2 equiv) in a suitable solvent (e.g., THF or DMF). The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.

  • The amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) should also be freshly distilled and degassed.

2. Reaction Execution:

  • Under a positive flow of inert gas, add the degassed solvent and base to the Schlenk flask containing the catalysts.

  • Add the aryl halide to the mixture.

  • Finally, add the terminal alkyne dropwise over 5-10 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For less reactive aryl bromides, gentle heating (40-60 °C) may be necessary.[8]

3. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride to remove the amine base, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Robust Copper-Free Sonogashira Coupling

This protocol is highly recommended for substrates prone to homocoupling or when working with aryl bromides and chlorides.[4]

1. Preparation:

  • In a glovebox or under a strong counter-flow of inert gas, add the aryl halide (1.0 equiv), terminal alkyne (1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 equiv) to a dry reaction vial or flask.

  • Note: Some copper-free protocols may require specific phosphine ligands (e.g., P(t-Bu)₃) for optimal performance, especially with aryl bromides.[9]

2. Reaction Execution:

  • Add anhydrous, degassed solvent (e.g., DMF or dioxane).

  • Seal the vessel and stir the mixture at the optimized temperature. This can range from room temperature for reactive halides to 80-100 °C for less reactive ones.[9]

  • Monitor the reaction progress by TLC or LC-MS.

3. Workup:

  • After completion, cool the reaction to room temperature.

  • Dilute with an appropriate organic solvent and filter to remove the inorganic base.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Sonogashira and Glaser coupling? A: Sonogashira coupling is the desired palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp)-C(sp²) bond.[1][7] Glaser coupling is the undesired copper-mediated homocoupling of two terminal alkyne molecules, which forms a symmetric 1,3-diyne via a C(sp)-C(sp) bond.[1][12]

Q2: I see a lot of black precipitate (palladium black) in my reaction. Is this related to homocoupling? A: The formation of palladium black indicates catalyst decomposition. While not directly causing homocoupling, an inactive palladium catalyst slows down the desired Sonogashira reaction. This gives the copper acetylide intermediate more time to undergo the undesired Glaser coupling, thus indirectly increasing the amount of homocoupled byproduct.[1]

Q3: Can the choice of phosphine ligand on the palladium catalyst affect the rate of homocoupling? A: Yes, indirectly. The ligand's role is to stabilize the palladium catalyst and modulate its reactivity.[1] Electron-rich and bulky ligands can accelerate the rate-limiting oxidative addition step of the Sonogashira cycle.[6] By making the desired cross-coupling reaction faster and more efficient, the opportunity for the competing homocoupling side reaction is reduced.

Q4: Is it ever possible to run a Sonogashira reaction open to the air? A: While some specialized protocols using highly robust catalysts claim to work under aerobic conditions, it is strongly discouraged for standard Sonogashira reactions.[13][14] Oxygen is a direct promoter of the Glaser homocoupling pathway, and running the reaction open to air is a primary cause of significant byproduct formation.[1][7]

Q5: My starting aryl halide is an aryl bromide, and the reaction is very slow, leading to significant homocoupling. What is the best first step to troubleshoot? A: For slow reactions with aryl bromides, the most effective first step is often to switch to a copper-free protocol.[4] These systems frequently use more active palladium catalysts and ligands specifically designed for the more challenging oxidative addition to aryl bromides.[9] This directly addresses both the slow reaction rate and the primary cause of homocoupling.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Available from: [Link]

  • National Institutes of Health. (n.d.). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. Available from: [Link]

  • American Chemical Society Publications. (2018, June 11). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C. Available from: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • American Chemical Society Publications. (2003, September 27). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Available from: [Link]

  • ResearchGate. (2025, August 6). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. Available from: [Link]

  • Pearson+. (n.d.). What is the role of copper in the Sonogashira coupling reaction? Study Prep. Available from: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available from: [Link]

  • American Chemical Society Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available from: [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Available from: [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. Available from: [Link]

  • Springer. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • American Chemical Society Publications. (2020, May 7). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-4-chloro-2-ethynylbenzene

Welcome to the technical support resource for the purification of 1-Bromo-4-chloro-2-ethynylbenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 1-Bromo-4-chloro-2-ethynylbenzene. This guide is designed for researchers, synthetic chemists, and drug development professionals who encounter challenges in obtaining this key building block in high purity. We provide field-tested insights and detailed protocols to troubleshoot common issues and streamline your purification workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. We focus not just on the solution, but on the underlying chemical principles to empower you to adapt these methods to your unique experimental context.

Question 1: My primary purification by flash column chromatography resulted in low purity. The main contaminant is a nonpolar byproduct that co-elutes with my product. How can I improve separation?

Answer: Co-elution, especially with nonpolar impurities, is a frequent challenge when purifying functionalized aryl acetylenes. The structural similarity between your target compound and potential byproducts, such as homocoupled diynes or residual starting materials, often leads to poor separation with standard solvent systems. Here is a systematic approach to resolve this issue:

Causality: Standard silica gel separates compounds primarily based on polarity.[1] If your product and impurity have very similar polarities, they will travel down the column at nearly the same rate, resulting in overlapping fractions. To resolve this, you must amplify the subtle differences in their chemical properties.

Troubleshooting Steps:

  • Optimize the Mobile Phase (Eluent):

    • Reduce Eluent Strength: Your primary strategy should be to use a highly nonpolar mobile phase. Start with pure n-hexane or heptane and gradually introduce a slightly more polar solvent like dichloromethane (DCM) or toluene in very small increments (e.g., 0.5% to 1%). The goal is to achieve a retention factor (Rf) of 0.2-0.3 for your target compound on a TLC plate, which typically provides the best separation.[2]

    • Alter Solvent Selectivity: If reducing polarity isn't sufficient, switch to a solvent system with different selectivity. For instance, substituting hexane with pentane or using a hexane/toluene mixture instead of a hexane/ethyl acetate mixture can change the specific interactions between the solutes, the mobile phase, and the silica gel, potentially resolving the co-elution.[2]

  • Enhance Column Technique:

    • Use a Long, Thin Column: Increase the number of theoretical plates by using a longer and narrower column. This provides more opportunities for equilibrium between the stationary and mobile phases, enhancing separation efficiency.[2]

    • Implement Dry Loading: For compounds that are highly soluble in the eluent, dry loading can significantly improve resolution by ensuring the sample is introduced as a very narrow band. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully load this powder onto the top of your packed column.[2][3]

  • Modify the Stationary Phase (Advanced):

    • Argentation Chromatography (AgNO₃-Silica): This is a powerful technique for separating compounds based on unsaturation. Silver ions form reversible π-complexes with alkynes and alkenes.[2] Impurities with more accessible π-bonds (like a homocoupled diyne) may interact more strongly with the silver-impregnated silica, increasing their retention time and allowing for the elution of your desired mono-alkyne.

Below is a workflow diagram to guide your decision-making process for troubleshooting co-elution.

G start Problem: Co-elution of Nonpolar Impurity strategy1 Strategy 1: Optimize Mobile Phase start->strategy1 strategy2 Strategy 2: Refine Column Technique start->strategy2 strategy3 Strategy 3: Modify Stationary Phase (Advanced) start->strategy3 action1a Decrease Eluent Polarity (e.g., 100% Hexane -> 99:1 Hexane/DCM) strategy1->action1a action1b Change Solvent Selectivity (e.g., Hexane/EtOAc -> Hexane/Toluene) strategy1->action1b action2a Use a Longer, Narrower Column strategy2->action2a action2b Apply Sample via Dry Loading strategy2->action2b action3 Prepare AgNO3-Impregnated Silica Gel strategy3->action3 outcome Result: Improved Separation action1a->outcome action1b->outcome action2a->outcome action2b->outcome action3->outcome

Caption: Troubleshooting co-elution in column chromatography.

Question 2: My product is an oil or waxy solid that is difficult to crystallize. What purification alternatives do I have?

Answer: When a compound fails to crystallize, it is often due to the presence of impurities that disrupt the formation of a crystal lattice or because the compound has a low melting point.[4] If column chromatography is also proving difficult, you may need to consider alternative or modified purification strategies.

Troubleshooting Steps:

  • Re-evaluate Recrystallization Conditions:

    • Systematic Solvent Screening: Do not give up on recrystallization immediately. Perform a small-scale, systematic screen of solvents. Test a range from nonpolar (pentane, hexane) to moderately polar (isopropanol, ethanol). A good single solvent will dissolve your compound when hot but not at room temperature.[5]

    • Two-Solvent System: If a single solvent fails, a two-solvent system is often effective. Dissolve your oily product in a minimal amount of a "good" solvent in which it is very soluble (e.g., DCM or diethyl ether). Then, slowly add a "poor" solvent in which it is insoluble (e.g., hexane or pentane) dropwise at room temperature until the solution becomes persistently cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[2]

    • Induce Crystallization: If your solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, add a "seed crystal" from a previous successful batch, if available.[4]

  • Distillation (For Thermally Stable Compounds):

    • Given the halogenated and acetylenic nature of this compound, it may be thermally sensitive. However, if it is stable enough, short-path distillation under high vacuum can be an excellent method for purifying oils on a multi-gram scale. This is particularly effective for removing non-volatile impurities like catalyst residues or polymeric materials. You must first confirm the compound's boiling point and stability, often through literature searches on similar compounds or small-scale thermal stress tests.

  • Preparative Thin-Layer Chromatography (Prep-TLC):

    • For small-scale purification (typically <100 mg), preparative TLC can provide very high purity. The crude material is applied as a band onto a large TLC plate, which is then developed in an appropriate solvent system. The band corresponding to the product is scraped off, and the product is extracted from the silica with a polar solvent like ethyl acetate or DCM.

Purification TechniqueBest ForKey AdvantagePrimary Limitation
Flash Chromatography General purpose, multi-gram scaleHigh throughput and versatilityCan suffer from co-elution issues
Recrystallization Crystalline solids, high purity neededCan yield exceptionally pure materialProduct may be an oil or difficult to crystallize
Vacuum Distillation Thermally stable liquids/oilsExcellent for removing non-volatile impuritiesRisk of product decomposition if thermally sensitive
Preparative TLC Small scale (<100mg), high purityHigh resolution for difficult separationsLow sample capacity, labor-intensive

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 1-Bromo-4-chloro-2-ethynylbenzene synthesized via Sonogashira coupling?

The impurity profile largely depends on the specific reaction conditions, but common contaminants from a Sonogashira cross-coupling reaction include:[6][7]

  • Starting Aryl Halide: Unreacted 1-bromo-4-chloro-2-iodobenzene (or the corresponding triflate/bromide).

  • Homocoupled Alkyne (Glasner byproduct): Symmetrical diynes formed from the coupling of two terminal alkyne molecules. This is more prevalent when a copper co-catalyst is used.[6]

  • Catalyst Residues: Palladium and copper complexes or their decomposition products.

  • Solvent and Base: Residual high-boiling solvents (e.g., DMF, NMP) or amine bases (e.g., triethylamine, diisopropylamine).[8][9]

Q2: What is the recommended general purification workflow for a new batch of this compound?

A robust, general-purpose workflow is essential for consistently achieving high purity. The following diagram outlines a logical sequence of steps from crude workup to final product analysis.

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., H2O, brine wash) crude->workup dry Dry Organic Layer (e.g., over MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product assess Assess Physical State & TLC Analysis crude_product->assess solid Primarily Solid assess->solid Solid oil Primarily Oil assess->oil Oil recrystallize Recrystallization (e.g., from Hexane or EtOH/H2O) solid->recrystallize chromatography Flash Column Chromatography (e.g., Hexane/DCM gradient) oil->chromatography recrystallize->chromatography If impurities persist pure_product Purified Product recrystallize->pure_product chromatography->recrystallize If solidifies chromatography->pure_product analyze Purity Analysis (NMR, GC-MS, HPLC) pure_product->analyze

Caption: General purification workflow for 1-Bromo-4-chloro-2-ethynylbenzene.

Q3: What are the critical safety precautions for handling haloalkynes?

1-Bromo-4-chloro-2-ethynylbenzene, like many halogenated and acetylenic compounds, requires careful handling.

  • Toxicity and Irritation: Haloalkanes and haloalkenes can be irritants and potential alkylating agents.[10] Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[11] Avoid inhalation of dust or vapors and any contact with skin and eyes.[10]

  • Stability: Terminal alkynes can be unstable, though aryl acetylenes are generally more stable than their alkyl counterparts. Avoid excessive heat, and do not store near strong bases or oxidizing agents. Some metal acetylides (especially with copper or silver) can be explosive when dry; while this is more of a concern with terminal acetylenes, caution is warranted.

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not dispose of halogenated organic compounds down the drain.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for purifying the title compound from less polar and more polar impurities.

Materials:

  • Crude 1-Bromo-4-chloro-2-ethynylbenzene

  • Silica gel (230-400 mesh)

  • Solvents: n-Hexane (or heptane), Dichloromethane (DCM) - all chromatography grade

  • Glass column, flasks, and TLC supplies

Procedure:

  • Prepare the Column: Select a column with a diameter appropriate for your sample size (a 100:1 to 50:1 ratio of silica-to-crude-product by weight is typical). Pack the column as a slurry in 100% n-hexane, ensuring there are no air bubbles or cracks.[12] Add a thin layer of sand on top of the silica bed.

  • Prepare and Load the Sample: Dissolve the crude product (~1 g) in a minimal volume of DCM or toluene (~2-3 mL). In a separate beaker, add ~2-3 g of silica gel and add your dissolved product. Swirl to mix and then evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.[2]

  • Elute the Column:

    • Begin eluting with 100% n-hexane, collecting fractions.

    • Monitor the fractions by TLC (visualize with a UV lamp and/or a potassium permanganate stain).

    • Gradually increase the solvent polarity by adding DCM. For example, move from 100% hexane to 99.5:0.5 hexane:DCM, then 99:1, 98:2, etc. A slow, shallow gradient is key for separating closely eluting spots.[13]

    • The nonpolar impurities should elute first, followed by your product.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC). Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 1-Bromo-4-chloro-2-ethynylbenzene.

Protocol 2: Two-Solvent Recrystallization

This method is ideal if your product is a solid contaminated with impurities that have different solubility profiles.

Materials:

  • Crude or column-purified 1-Bromo-4-chloro-2-ethynylbenzene

  • "Good" solvent (e.g., Diethyl ether or Dichloromethane)

  • "Poor" solvent (e.g., n-Hexane or n-Pentane)

  • Erlenmeyer flask, heating source, and filtration apparatus

Procedure:

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add the "good" solvent dropwise at room temperature, with swirling, until the solid just dissolves. Use the absolute minimum amount of solvent necessary.

  • Induce Precipitation: Slowly add the "poor" solvent dropwise while constantly swirling the flask. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the solution is saturated.

  • Re-dissolution: Gently warm the flask on a hotplate until the solution becomes clear again. Do not overheat.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[4] Once at room temperature, you can place the flask in an ice bath for 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold "poor" solvent to remove any residual soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.

References

  • PubChem. (n.d.). 1-Bromo-4-chloro-2-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supplementary Information for: Luminescent Cyclometalated Iridium(III) Complexes Bearing a Carborane-Functionalized Phenylpyridine Ligand. Retrieved from [Link]

  • Farnell. (2020). Safety Data Sheets. Retrieved from [Link]

  • Elsevier. (2004). One-pot synthesis of monosubstituted aryl(hetaryl)acetylenes. Tetrahedron Letters. Retrieved from [Link]

  • Chemsrc. (2025). 1-bromo-4-(2-chloroethoxy)benzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755530A - Method for synthesizing aryl acetylene.
  • PubChem. (n.d.). 1-Bromo-4-chloro(2H4)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel. Retrieved from [Link]

  • Reddit. (2024, September 18). Need to purify old phenylacetylene. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • MySkinRecipes. (n.d.). 2-Bromo-4-chloro-1-ethynylbenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Scribd. (n.d.). 5.1 Synthesis of A Haloalkane Risk Assessment. Retrieved from [Link]

  • CDN. (n.d.). Experiment 1 - Recrystallization of Acetanilide. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Florida State University, Department of Chemistry & Biochemistry. (n.d.). Lab Procedure. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting low conversion in Sonogashira coupling

Technical Support Center: Sonogashira Coupling A Senior Application Scientist's Guide to Troubleshooting Low Conversion Welcome to the technical support center for the Sonogashira cross-coupling reaction. As a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Coupling

A Senior Application Scientist's Guide to Troubleshooting Low Conversion

Welcome to the technical support center for the Sonogashira cross-coupling reaction. As a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds, its success is paramount in many research and development pipelines.[1][2] However, like any powerful tool, it can present challenges. This guide is structured to help you diagnose and resolve common issues leading to low conversion, transforming failed reactions into successful outcomes.

Our approach is rooted in a deep understanding of the reaction mechanism. We will move from foundational checks to nuanced optimizations, explaining the chemical reasoning behind each recommendation.

Initial Diagnostic Workflow

Before diving into specific issues, a systematic initial assessment can often reveal the root cause of a failed reaction. The first 24 hours after a disappointing result are critical. Use the following workflow to guide your immediate troubleshooting steps.

start Low or No Product Yield reagent_check Check Reagent Quality & Purity start->reagent_check Step 1 conditions_check Review Reaction Conditions start->conditions_check Step 2 side_reactions Analyze for Side Products start->side_reactions Step 3 pd_catalyst Palladium Catalyst Decomposed? (e.g., Pd black formation) reagent_check->pd_catalyst cu_catalyst Copper(I) Source Oxidized? reagent_check->cu_catalyst substrates Substrates Impure? reagent_check->substrates solvent_base Solvent/Base Wet or Oxygenated? reagent_check->solvent_base temp Incorrect Temperature? conditions_check->temp concentration Concentration Too Low? conditions_check->concentration homocoupling Significant Homocoupling (Glaser Product)? side_reactions->homocoupling solution_pd Solution: Use Fresh Catalyst. Ensure Strict Inert Atmosphere. pd_catalyst->solution_pd solution_cu Solution: Use Fresh, High-Purity Cu(I) Salt (White/Off-White). cu_catalyst->solution_cu solution_substrates Solution: Purify Substrates (Distillation, Recrystallization, etc.). substrates->solution_substrates solution_solvent Solution: Use Anhydrous, Degassed Solvents. Distill Amine Base. solvent_base->solution_solvent solution_temp Solution: Increase Temperature, esp. for Aryl Bromides/Chlorides. temp->solution_temp solution_conc Solution: Increase Molarity. concentration->solution_conc solution_homo Solution: Reduce Cu(I) Loading. Add Alkyne Slowly. Consider Copper-Free Protocol. homocoupling->solution_homo cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_halide R¹-Pd(II)L₂-X pd0->pd2_halide Oxidative Addition (R¹-X) pd2_alkyne R¹-Pd(II)L₂-C≡CR² pd2_halide->pd2_alkyne Transmetalation product R¹-C≡C-R² pd2_alkyne->product Reductive Elimination product->pd0 cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd2_halide Key Transfer Step cu_acetylide->cu_halide Transmetalation to Pd(II) alkyne H-C≡CR² alkyne->cu_acetylide + Base, -HB⁺X⁻

Sources

Optimization

Managing reaction temperature for selective coupling of 1-Bromo-4-chloro-2-ethynylbenzene

Topic: Managing reaction temperature for selective coupling of 1-Bromo-4-chloro-2-ethynylbenzene Document ID: TSC-2024-BCEB-01 Audience: Synthetic Chemists, Process Development Scientists Status: Active[1] Core Directive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing reaction temperature for selective coupling of 1-Bromo-4-chloro-2-ethynylbenzene Document ID: TSC-2024-BCEB-01 Audience: Synthetic Chemists, Process Development Scientists Status: Active[1]

Core Directive & Reactivity Profile

The "Tri-Functional" Dilemma 1-Bromo-4-chloro-2-ethynylbenzene presents a unique chemoselective challenge due to its three distinct reactive sites. Successful utilization requires exploiting the Thermal Reactivity Window of each functional group.

Your molecule contains:

  • Terminal Alkyne (C≡C-H): Highly nucleophilic in the presence of Base/Cu. Prone to Sonogashira coupling and Glaser homocoupling.[2][3][4]

  • Aryl Bromide (Ar-Br): Electrophilic. Active in Pd-catalyzed couplings (Suzuki, Heck, Sonogashira) at mild-to-moderate temperatures.

  • Aryl Chloride (Ar-Cl): Weakly electrophilic.[5] Generally inert until high temperatures (>80°C) or activated by electron-rich bulky phosphine ligands.

The Golden Rule of Temperature Control:

Reactivity follows the order: Terminal Alkyne (Nucleophilic) > Ar-Br (Electrophilic) > Ar-Cl (Electrophilic). To couple the alkyne, keep temperatures low (< 25°C) . To couple the bromide, use moderate heat (40–60°C) but protect the alkyne. To couple the chloride, you must first exhaust the other sites or use specialized ligands at high heat (> 80°C) .

The Thermal Reactivity Matrix

Use this table to determine the safe operating window for your specific transformation.

Temperature ZoneDominant Reaction PathwayRisk FactorRecommended Action
Zone 1: < 0°C Lithium/Magnesium Exchange (Halogen-Metal Exchange)Low. Reaction rates for Pd-catalysis are negligible.Use for lithiation at the Br site (requires protecting the acidic alkyne proton first).
Zone 2: 20–25°C (RT) Sonogashira (at Alkyne) / Glaser CouplingHigh. Risk of Glaser homocoupling (dimerization) if O₂ is present.Ideal for coupling the Alkyne to an external Ar-I. Exclude O₂ rigorously.
Zone 3: 40–60°C Suzuki/Heck (at Ar-Br) Critical. Risk of "Head-to-Tail" polymerization (Self-Sonogashira) if alkyne is free.Protect Alkyne (TMS) before entering this zone. Ideal for reacting the Br site.
Zone 4: > 80°C Activation of Ar-Cl Severe. Decomposition, polymerization, and loss of chemoselectivity.Only enter this zone if Br and Alkyne are already reacted/protected.

Troubleshooting Guides & FAQs

Issue A: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Polymerization (Head-to-Tail Coupling). Cause: You likely attempted to react the Ar-Br site (e.g., Suzuki coupling) while the Terminal Alkyne was unprotected. The Pd catalyst initiated a "Self-Sonogashira" reaction where Molecule A's alkyne coupled with Molecule B's bromide. Solution:

  • Protect the Alkyne: Convert the ethynyl group to a TMS-alkyne before attempting Ar-Br coupling.

  • Temperature Check: If you cannot protect the alkyne, you must keep the temperature below 40°C and use a partner that is significantly more reactive than your starting material (e.g., an Aryl Iodide or a Boronic Acid with high turnover frequency).

Issue B: "I see a significant dimer byproduct (M+M)."

Diagnosis: Glaser Homocoupling. Cause: Presence of Oxygen (O₂) at Room Temperature. Mechanism: Copper (Cu) catalysts, often used in Sonogashira, accelerate the oxidative dimerization of alkynes in the presence of air. Solution:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for at least 30 minutes.

  • Copper-Free Variant: If possible, switch to a Copper-Free Sonogashira protocol (requires slightly higher temp, ~40°C, but eliminates Glaser risk).

  • Ligand Switch: Use a glycosyl triazole ligand if Cu is mandatory; these have been shown to favor cross-coupling over homocoupling at elevated temperatures, whereas RT favors Glaser [1].[4]

Issue C: "The Chlorine atom reacted when I only wanted the Bromine to react."

Diagnosis: Loss of Halogen Selectivity. Cause: Reaction temperature > 80°C or use of "hot" ligands (e.g., S-Phos, X-Phos, or tBu3P). Solution:

  • Lower Temperature: Maintain reaction at 40–50°C. This provides enough energy for Ar-Br oxidative addition but is insufficient for Ar-Cl activation [2].

  • Change Catalyst: Switch to Pd(PPh₃)₄ or Pd(dppf)Cl₂ . These standard ligands are excellent for discriminating between Br and Cl. Avoid bulky, electron-rich phosphines (Buchwald ligands) until you want to react the chloride.

Strategic Workflows (Visualized)

The following diagram illustrates the decision tree for processing 1-Bromo-4-chloro-2-ethynylbenzene based on your target moiety.

G Start Start: 1-Bromo-4-chloro-2-ethynylbenzene Decision Which site do you want to react? Start->Decision Path_Alkyne Target: Terminal Alkyne (Sonogashira) Decision->Path_Alkyne Nucleophilic Attack Path_Bromide Target: Aryl Bromide (Suzuki/Heck) Decision->Path_Bromide Electrophilic Attack Path_Chloride Target: Aryl Chloride Decision->Path_Chloride Cond_Alkyne Condition: T < 25°C Partner: Ar-I Catalyst: Pd/Cu Path_Alkyne->Cond_Alkyne Protect CRITICAL STEP: Protect Alkyne (TMS) Path_Bromide->Protect Prevent Polymerization Warning STOP: React Br first! Path_Chloride->Warning Result_Alkyne Product: Ar-Br/Cl intact Alkyne functionalized Cond_Alkyne->Result_Alkyne Cond_Bromide Condition: T = 40-60°C Partner: Boronic Acid Catalyst: Pd(PPh3)4 Protect->Cond_Bromide Result_Bromide Product: Ar-Cl intact Br substituted Cond_Bromide->Result_Bromide

Caption: Decision tree for chemoselective functionalization based on thermal windows and protecting group strategies.

Validated Experimental Protocol

Scenario: Selective Sonogashira Coupling of the Alkyne (Preserving Ar-Br and Ar-Cl). Goal: Reacting the ethynyl group with Iodobenzene while leaving the Bromine and Chlorine untouched.

Reagents:

  • Substrate: 1-Bromo-4-chloro-2-ethynylbenzene (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.1 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N / THF (1:1 ratio)

Step-by-Step:

  • Preparation (The Inert Environment):

    • Flame-dry a Schlenk flask and cool under a stream of Argon.

    • Why? Exclusion of O₂ is critical to prevent Glaser homocoupling of your starting material (forming a dimer).

  • Dissolution & Degassing:

    • Add the substrate, Iodobenzene, and Et₃N/THF solvent mixture.

    • Freeze-Pump-Thaw (3 cycles) or vigorously sparge with Argon for 20 minutes.

    • Technical Note: Do not add the catalyst yet. Degassing in the presence of catalyst and alkyne can sometimes initiate premature oligomerization.

  • Catalyst Addition (T = 0 min):

    • Add PdCl₂(PPh₃)₂ and CuI quickly against a positive pressure of Argon.

    • Seal the flask immediately.

  • Reaction (The Low-Temp Window):

    • Stir at Room Temperature (23°C) . Do not heat.

    • Mechanism:[4][5][6][7][8] The oxidative addition of Pd into Iodobenzene (Ar-I) occurs readily at RT. The oxidative addition into the Ar-Br of your substrate requires higher energy (usually >40°C). By keeping it at RT, you ensure the Pd reacts only with the external Iodobenzene [3].

  • Monitoring:

    • Monitor via TLC or LC-MS every 30 minutes.

    • Look for the disappearance of the starting alkyne. If the reaction is sluggish after 4 hours, warm gently to 30°C, but do not exceed 35°C .

  • Workup:

    • Filter through a celite pad to remove Pd/Cu residues.

    • Concentrate and purify via column chromatography.

References

  • Mishra, N., et al. (2021).[4] "Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling." The Journal of Organic Chemistry, 86(24), 17890-17895.

  • Lipshutz, B. H., et al. (2008).[6][9] "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters, 10(17), 3793-3796.

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

Sources

Reference Data & Comparative Studies

Validation

Analytical Strategy Guide: HPLC vs. GC-MS for 1-Bromo-4-chloro-2-ethynylbenzene

Executive Summary Analyzing 1-Bromo-4-chloro-2-ethynylbenzene presents a classic analytical dichotomy: the tension between chromatographic resolution and thermal stability . As a halogenated phenylacetylene, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyzing 1-Bromo-4-chloro-2-ethynylbenzene presents a classic analytical dichotomy: the tension between chromatographic resolution and thermal stability .

As a halogenated phenylacetylene, this molecule is a critical intermediate in Sonogashira couplings. Its terminal alkyne moiety (


) is reactive and thermally labile, while the isomeric potential of the bromo-chloro-benzene core requires high selectivity.
  • The Verdict: HPLC-UV is the mandatory standard for quantitative purity (Assay) to avoid thermal degradation bias. GC-MS is the superior tool for structural identification and regioisomer confirmation , provided strict inlet temperature controls are applied to prevent alkyne cyclization.

Chemo-Physical Context & Analytical Challenges

Before selecting a method, we must understand the molecule's behavior inside the instrument.

FeatureAnalytical Implication
Terminal Alkyne (

)
Thermal Hazard: At temperatures >250°C (typical GC inlets), terminal alkynes can undergo Glaser coupling or trimerization (cyclotrimerization) to form substituted benzenes, creating "ghost peaks" that artificially lower purity.
Halogen Pattern (Br + Cl)Mass Spec Gold Mine: The specific isotope cluster (M, M+2, M+4) provides an unmistakable fingerprint in MS, making GC-MS superior for identifying the correct product against de-halogenated byproducts.
Aromatic Core UV Active: The conjugated

-system absorbs strongly at 254 nm, making HPLC-UV highly sensitive (LOD < 0.1%).
Hydrophobicity (LogP ~3.5)Retention: The molecule is non-polar. In Reverse Phase LC, it will retain strongly on C18, requiring high organic content for elution.

Method A: HPLC-UV (The Quantitative Gold Standard)

Role: Purity Assay, Stability Testing, Process Control.

The "Why" Behind the Method

We utilize Reverse Phase Chromatography (RP-HPLC) . While a standard C18 column is sufficient for general purity, I recommend a Phenyl-Hexyl stationary phase if you are struggling to separate the 1-bromo-4-chloro isomer from potential 1-bromo-2-chloro regioisomers. The


-

interactions of the Phenyl-Hexyl phase offer orthogonal selectivity to the hydrophobic-only mechanism of C18.
Detailed Protocol
  • Instrument: HPLC with PDA (Photodiode Array) or VWD.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Luna Phenyl-Hexyl for isomer splitting.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity, sharpens peaks).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm (primary), 210 nm (impurity scouting).

  • Temperature: 30°C (Controlled).

Gradient Profile:

Time (min) % A (Aqueous) % B (Organic) Phase Description
0.0 60 40 Initial equilibration
15.0 10 90 Elution of main peak & non-polars
20.0 10 90 Wash

| 20.1 | 60 | 40 | Re-equilibration |

Self-Validating Check:

  • System Suitability: The Tailing Factor (

    
    ) must be 
    
    
    
    . If
    
    
    , the alkyne proton may be interacting with residual silanols; increase buffer strength or switch to an end-capped column.

Method B: GC-MS (The Structural Validator)

Role: Identification (ID), Isomer Confirmation, Residual Solvent Analysis.

The "Why" Behind the Method

GC-MS is risky due to the alkyne, but indispensable for the Isotope Pattern Analysis . A molecule with one Bromine (


) and one Chlorine (

) creates a distinct "M+" cluster.
  • M+ (100%)

  • M+2 (~130%) (High abundance due to Br+Cl combo)

  • M+4 (~30%)

Detailed Protocol
  • Instrument: GC-MS (Single Quadrupole).

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm). Low bleed is essential.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Mode: Split Injection (Ratio 50:1).

    • Critical: High split ratio reduces "residence time" in the hot liner, minimizing thermal degradation.

  • Inlet Temperature: 200°C (Do NOT exceed 220°C).

    • Note: Standard methods use 250°C+. For terminal alkynes, this causes polymerization. Keep it cool.

  • MS Source: 230°C; Quad: 150°C.[4]

Temperature Program:

  • Hold 60°C for 2 min (Solvent delay).

  • Ramp 20°C/min to 280°C.

  • Hold 3 min.

Self-Validating Check:

  • Degradation Watch: Look for a peak eluting much later with a mass of roughly

    
     (Trimer). If seen, lower inlet temperature or increase split ratio.
    

Comparative Analysis

FeatureHPLC-UV (Recommended for Purity)GC-MS (Recommended for ID)
Primary Utility Quantitative Assay (wt%)Structural Confirmation (MW & Isotopes)
Thermal Stress None (Ambient/30°C)High (Inlet >200°C)
Selectivity Tunable (Solvent/Column choice)Fixed (Boiling Point driven)
Isomer Resolution High (esp. with Phenyl phases)Moderate (Boiling points are similar)
Limit of Detection ~0.05% (Area normalization)~1 ppm (SIM mode)
Risk Factor Co-elution of non-chromophoresFalse Impurities (Thermal degradation)

Decision Framework & Workflow

The following diagram illustrates the logical flow for analyzing this specific chemotype.

AnalysisWorkflow Start Sample: 1-Bromo-4-chloro-2-ethynylbenzene Goal Define Analytical Goal Start->Goal Quant Goal: Purity / Assay (Quant) Goal->Quant ID Goal: Structure / Impurity ID Goal->ID HPLC Method: HPLC-UV (C18/Phenyl) Quant->HPLC GC Method: GC-MS (Split 50:1) ID->GC Check1 Check: Tailing Factor < 1.5? HPLC->Check1 Check2 Check: Inlet Temp < 220°C? GC->Check2 Check1->HPLC Fail (Adjust Buffer) ResultQuant Output: Validated Purity % Check1->ResultQuant Pass ResultID Output: Isotope Pattern Confirmation Check2->ResultID Yes Warning WARNING: Alkyne Polymerization Risk Check2->Warning No (>250°C)

Caption: Analytical decision tree highlighting the critical thermal control point for GC-MS analysis of terminal alkynes.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart.Link

  • National Institutes of Health (NIH). (2023). Enzymatic Halogenation of Terminal Alkynes (Supporting Info on GC-MS of halo-alkynes).Link

  • PubChem. (2025). 1-Bromo-4-chloro-2-ethynylbenzene Compound Summary.Link

  • Chromatography Today. (2025). HPLC vs GC - A Beginner's Guide.Link

Sources

Comparative

Comparative Guide: Isotopic Signature Analysis of Chlorine and Bromine in Mass Spectrometry

Executive Summary In small molecule drug discovery and environmental toxicology, halogenated compounds represent a critical subclass of analytes. Approximately 25% of drugs in development contain fluorine, chlorine, or b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In small molecule drug discovery and environmental toxicology, halogenated compounds represent a critical subclass of analytes. Approximately 25% of drugs in development contain fluorine, chlorine, or bromine due to their ability to improve metabolic stability and lipophilicity.

This guide provides a technical comparison of the isotopic performance of Chlorine (Cl) and Bromine (Br). Unlike standard organic elements (C, H, N, O) which rely primarily on M+1 isotopes (


), Cl and Br are distinct "A+2" elements. Their specific natural isotopic abundances create diagnostic spectral fingerprints that serve as intrinsic labels for metabolite identification and structural elucidation.

Fundamental Isotopic Physics: The "A+2" Signature

To interpret mass spectra accurately, one must understand the underlying nuclear physics governing abundance. Unlike Carbon, where the heavier isotope is trace (~1.1%), Chlorine and Bromine possess heavy isotopes with significant natural abundance.

Comparative Isotopic Data

The following table aggregates IUPAC atomic weight and abundance data. This data forms the baseline for all theoretical pattern calculations.

ElementIsotopeExact Mass (Da)Natural Abundance (%)Relative Ratio (Normalized)
Chlorine

34.9688575.78100.0

36.9659024.2232.0 (Approx 3:1)
Bromine

78.9183350.69100.0

80.9162949.3197.3 (Approx 1:1)

Key Insight: The mass difference between isotopes for both elements is approximately 2.0 Da. Consequently, the presence of these elements generates an "M+2" peak. The intensity of this M+2 peak relative to the molecular ion (M) is the primary discriminator between Cl and Br.

Structural Elucidation: Pattern Recognition Logic

When analyzing unknown spectra, the multiplicity of the isotopic cluster follows binomial expansion logic


. This mathematical certainty allows researchers to predict patterns for poly-halogenated compounds.
The Chlorine Profile vs. The Bromine Profile
  • Single Substitution (

    
     vs 
    
    
    
    ):
    • Chlorine: Displays a distinct 3:1 intensity ratio for M : M+2.

    • Bromine: Displays a distinct 1:1 intensity ratio for M : M+2.

  • Multiple Substitutions (The Cluster Effect): As halogen count increases, the isotopic envelope widens.

    • 
       (Dichlorine):  Ratios of 9:6:1 (M : M+2 : M+4).
      
    • 
       (Dibromine):  Ratios of 1:2:1.
      
    • 
       (Mixed):  The pattern becomes 3:4:1.
      
Visualization: Isotopic Pattern Decision Tree

The following logic flow illustrates how an automated script or analyst should classify an unknown spectral feature.

IsotopeLogic Start Unknown Peak Detected (Candidate M) CheckM2 Check M+2 Intensity Start->CheckM2 RatioCheck Calculate Ratio (M+2 / M) CheckM2->RatioCheck M+2 Exists Cl_Path Ratio ≈ 33% RatioCheck->Cl_Path Br_Path Ratio ≈ 98-100% RatioCheck->Br_Path Complex Complex Cluster (M+4, M+6 present) RatioCheck->Complex Multiple Peaks Cl_ID Chlorine (Cl) Identified Cl_Path->Cl_ID Br_ID Bromine (Br) Identified Br_Path->Br_ID Binomial Apply Binomial Expansion Check Complex->Binomial

Figure 1: Decision logic for classifying halogenated compounds based on M+2 isotopic abundance ratios.

High-Resolution Mass Spectrometry (HRMS) Considerations

While isotopic ratios are visible in low-resolution (quadrupole) instruments, High-Resolution Mass Spectrometry (HRMS) using TOF or Orbitrap technology adds a second layer of validation: Mass Defect .

Mass Defect Comparison

Mass defect is the difference between the exact mass of an isotope and its nominal integer mass.

  • Chlorine: Has a significant negative mass defect.

    • 
       is 34.96885 (Defect: -0.03115).
      
    • Poly-chlorinated compounds shift to lower fractional masses (e.g., 0.8, 0.7) compared to C/H backgrounds.

  • Bromine: Has a significant negative mass defect, but different magnitude.

    • 
       is 78.91833 (Defect: -0.08167).
      

Operational Implication: In HRMS, you can use Mass Defect Filtering (MDF) . By filtering data to only show ions with specific negative mass defects, researchers can isolate drug metabolites from complex biological matrices (urine/plasma) effectively, as endogenous background ions usually have positive mass defects.

Experimental Protocol: Validating Isotopic Patterns

To objectively compare and validate these patterns in a laboratory setting, the following self-validating protocol is recommended. This workflow ensures that observed ratios are not artifacts of detector saturation or spectral interference.

Workflow Diagram

Workflow Sample Sample Prep (10 µM Standard) Injection LC-MS Injection (Avoid Saturation) Sample->Injection Flow Injection PeakPick Peak Picking (Centroid Mode) Injection->PeakPick Raw Data BgSub Background Subtraction PeakPick->BgSub Isolate Cluster Calc Ratio Calculation (Observed vs Theoretical) BgSub->Calc Clean Spectra

Figure 2: Step-by-step experimental workflow for validating isotopic signatures.

Detailed Methodology
  • Sample Preparation:

    • Prepare a 10 µM solution of a standard halogenated compound (e.g., 4-Bromochlorobenzene) in 50:50 Methanol:Water.

    • Why: This concentration prevents detector saturation. Saturation clips the top of the "M" peak, artificially inflating the apparent M+2 ratio.

  • Data Acquisition:

    • Instrument: Q-TOF or Orbitrap (Resolution > 20,000).

    • Mode: Full Scan (MS1), Positive or Negative mode depending on ionization.

    • Critical Step: Acquire in Profile Mode , but convert to Centroid for abundance calculations.

  • Data Processing (The Self-Validating Step):

    • Background Subtraction: Select a region of the chromatogram immediately preceding the peak and subtract it from the analyte spectrum.

    • Validation: If the M+2 peak intensity changes by >5% after background subtraction, the data is compromised by co-eluting interferences.

  • Calculation:

    • Compare Observed Ratio (

      
      ) to Theoretical Ratio (
      
      
      
      ).
    • Acceptance Criteria:

      
       must be within ±10% relative error of 
      
      
      
      .

Reference Data: Multi-Halogen Patterns

Use this table to validate complex clusters found in drug metabolites.

Halogen CountPattern DescriptionNormalized Intensities (Approx)

M, M+2100 : 32

M, M+2, M+4100 : 64 : 10

M, M+2, M+4, M+6100 : 96 : 31 : 3

M, M+2100 : 97

M, M+2, M+451 : 100 : 49 (1:2:1)

M, M+2, M+4, M+634 : 100 : 98 : 32 (1:3:3:1)

M, M+2, M+476 : 100 : 24 (3:4:1)

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2019). Standard Atomic Weights. NIST Physical Measurement Laboratory. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing. (Chapter: Isotopic Patterns and Mass Spectra). [Link]

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics. [Link]

Validation

A Senior Application Scientist's Guide to Validating Sonogashira Coupling Products by NMR

For researchers, scientists, and professionals in drug development, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction's power lies in its ability to construct complex molecular architectures, such as conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and advanced materials.[1][4][5] However, the success of any synthesis hinges on the unequivocal structural verification of its products. This guide provides an in-depth, experience-driven approach to validating the structure of Sonogashira coupling products using Nuclear Magnetic Resonance (NMR) spectroscopy, the gold standard for molecular structure elucidation in organic chemistry.[6][7][8][9]

The Imperative of Structural Validation in Sonogashira Couplings

The Sonogashira reaction, while robust, is not without its potential pitfalls. The reaction conditions, typically involving a palladium catalyst, a copper(I) co-catalyst, and an amine base, can sometimes lead to undesired side reactions.[2][3] The most common of these is the Glaser coupling, an oxidative homocoupling of the terminal alkyne starting material to form a symmetrical diyne.[3] The presence of unreacted starting materials and the Glaser byproduct can complicate purification and compromise the integrity of downstream applications. Therefore, a rigorous and reliable analytical method to confirm the formation of the desired cross-coupled product and assess the purity of the reaction mixture is paramount. NMR spectroscopy, with its ability to provide detailed information about the chemical environment of individual atoms, is uniquely suited for this task.[6][7][8][10]

Principles of NMR Spectroscopy for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei.[6][8][9] For organic chemists, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative. The key parameters obtained from an NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a nucleus. Protons or carbons in different functional groups will resonate at characteristic chemical shifts, measured in parts per million (ppm).[8][10]

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.[10] This allows for the determination of the relative ratios of different types of protons in a molecule.

  • Coupling (Splitting): The interaction of neighboring magnetic nuclei causes signals to split into multiple peaks (e.g., doublets, triplets). The splitting pattern provides information about the connectivity of atoms.

For a Sonogashira coupling product, specific NMR signals serve as diagnostic fingerprints, allowing for its unambiguous identification.

Key Diagnostic Signals in ¹H NMR:
  • Disappearance of the Terminal Alkyne Proton: The most telling sign of a successful Sonogashira coupling is the disappearance of the signal corresponding to the terminal alkyne proton (≡C-H) of the starting material. This proton typically resonates in the range of 2.0-3.2 ppm.[11][12][13]

  • Aromatic Proton Shifts: The protons on the aromatic ring of the aryl halide starting material will experience a change in their chemical environment upon coupling, leading to shifts in their resonance frequencies. Aryl protons typically appear in the 6.5-8.0 ppm region.[14][15] The specific splitting patterns can also provide information about the substitution pattern on the aromatic ring.[14][15][16]

Key Diagnostic Signals in ¹³C NMR:
  • Formation of the Internal Alkyne: The sp-hybridized carbons of the newly formed internal alkyne are highly characteristic. These carbons typically resonate in the range of 70-110 ppm.[11][17][18]

  • Quaternary Carbon Signals: The two carbons of the internal alkyne are quaternary (or have a single aryl/vinyl substituent) and will often appear as sharp singlets in a proton-decoupled ¹³C NMR spectrum.[17] The carbon attached to the aromatic ring will be slightly more downfield than the carbon attached to the other alkyne substituent.

Comparative Analysis of NMR Spectra: Product vs. Alternatives

To definitively validate the structure of a Sonogashira product, it is crucial to compare its NMR spectrum with those of the starting materials and potential byproducts.

Compound Type Nucleus Key Functional Group Expected Chemical Shift (δ, ppm) Notes
Sonogashira Product ¹HAromatic Protons6.5 - 8.5[15]Chemical shifts and splitting patterns will differ from the aryl halide starting material.
¹³CInternal Alkyne Carbons70 - 110[11][17][18]Two distinct signals for the sp-hybridized carbons.
Aryl Halide (Starting Material) ¹HAromatic Protons6.5 - 8.0[14][15]Characteristic splitting pattern depending on substitution.
Terminal Alkyne (Starting Material) ¹HTerminal Alkyne Proton (≡C-H)2.0 - 3.2[11][12][13]A sharp singlet (or a triplet if coupled to adjacent protons).[11]
¹³CTerminal Alkyne Carbons65 - 85 (≡C-H) and 70 - 100 (≡C-R)[11]Two distinct signals.
Glaser Coupling Product (Byproduct) ¹HAromatic/Alkyl ProtonsSimilar to the alkyne starting material but with different integration ratios.Absence of the terminal alkyne proton signal.
¹³CInternal Alkyne Carbons~60 - 80Due to symmetry, may show fewer signals than expected.

For example, in the Sonogashira coupling of 4-iodoanisole with phenylacetylene, the ¹H NMR spectrum of the product, 4-methoxy-1-(phenylethynyl)benzene, would show the disappearance of the terminal alkyne proton of phenylacetylene (around 3.0 ppm) and the characteristic aromatic signals for the disubstituted benzene ring.[19] The ¹³C NMR would confirm the presence of the two internal alkyne carbons.

Experimental Protocol for NMR Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation. The following is a field-proven protocol for preparing a sample of a Sonogashira coupling product for NMR analysis.

Materials:

  • Purified Sonogashira coupling product (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[20][21]

  • High-quality 5 mm NMR tube and cap[21]

  • Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)[22]

  • Pasteur pipette and a small plug of glass wool or cotton[23]

  • Vortex mixer

  • Internal standard (e.g., Tetramethylsilane - TMS, often pre-added to the solvent)

Procedure:

  • Weigh the Sample: Accurately weigh the purified product into a clean, dry vial.

  • Select a Solvent: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[24]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[20][21] Gently vortex the vial until the sample is fully dissolved. A homogeneous solution is critical for obtaining sharp NMR signals.[20]

  • Filter the Solution: Place a small, tight plug of glass wool or cotton into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube.[23] This removes any particulate matter that can degrade the quality of the spectrum.[20]

  • Cap and Label: Securely cap the NMR tube and label it clearly.[22]

  • Clean the Tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[21]

Visualizing the Process: Workflows and Mechanisms

To better understand the context of this analytical process, the following diagrams illustrate the Sonogashira coupling catalytic cycle and a logical workflow for NMR-based structural validation.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)(X)L₂] pd0->pd_complex Oxidative Addition (Ar-X) alkyne_pd_complex [Ar-Pd(II)(C≡CR)L₂] pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product Ar-C≡C-R alkyne_pd_complex->product cu_x CuX cu_acetylide Cu-C≡C-R cu_x->cu_acetylide cu_acetylide->pd_complex cu_acetylide->cu_x alkyne H-C≡C-R alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: The catalytic cycles of the Sonogashira coupling reaction.

NMR_Validation_Workflow start Purified Sonogashira Coupling Product prepare_sample Prepare NMR Sample (Dissolve in Deuterated Solvent, Filter into NMR Tube) start->prepare_sample acquire_spectra Acquire ¹H and ¹³C NMR Spectra prepare_sample->acquire_spectra analyze_1h Analyze ¹H NMR: - Check for disappearance of ≡C-H proton - Analyze aromatic region shifts and coupling - Check integration ratios acquire_spectra->analyze_1h analyze_13c Analyze ¹³C NMR: - Identify internal alkyne carbon signals - Compare with starting material spectra acquire_spectra->analyze_13c compare Compare Spectra with Starting Materials and Potential Byproducts (e.g., Glaser Product) analyze_1h->compare analyze_13c->compare decision Structure Validated? compare->decision success Structure Confirmed decision->success Yes failure Further Purification/ Characterization Required decision->failure No

Caption: Workflow for NMR-based structural validation of Sonogashira products.

Conclusion

The Sonogashira coupling is a cornerstone of modern organic synthesis. However, its successful application is critically dependent on the accurate structural validation of its products. NMR spectroscopy provides an unparalleled level of detail, enabling researchers to confirm the formation of the desired product, identify the presence of starting materials, and detect common byproducts like the Glaser coupling product. By following the principles and protocols outlined in this guide, researchers can ensure the integrity of their synthetic work, leading to more reliable and reproducible scientific outcomes.

References

  • Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • University of Alberta. NMR Sample Preparation. [Link]

  • Quora. (2024, February 19). What is NMR spectroscopy in organic chemistry?. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

  • Bruker. NMR Sample Preparation. [Link]

  • University of York. Preparing an NMR sample. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (2025, August 9). Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. [Link]

  • YouTube. (2024, September 17). Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. [Link]

  • ResearchGate. (2025, August 6). Sonogashira coupling in natural product synthesis. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • University College London. Sample Preparation. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

  • University of Regensburg. chemical shift. [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • PubMed. (2006, July 5). New mechanistic insights regarding Pd/Cu catalysts for the Sonogashira reaction: HRMAS NMR studies of silica-immobilized systems. [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. [Link]

  • Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]

  • NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • UCLA. 13-C NMR Chemical Shift Table.pdf. [Link]

  • SciSpace. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Scientific Research Publishing. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]

  • PMC. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-Bromo-4-chloro-2-ethynylbenzene

[1][2] Executive Summary & Risk Assessment 1-Bromo-4-chloro-2-ethynylbenzene presents a unique "dual-threat" profile in waste management. It combines the environmental toxicity of halogenated aromatics with the high-ener...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Risk Assessment

1-Bromo-4-chloro-2-ethynylbenzene presents a unique "dual-threat" profile in waste management. It combines the environmental toxicity of halogenated aromatics with the high-energy reactivity of a terminal alkyne .

Standard laboratory disposal practices often fail to account for the specific reactivity of the ethynyl group (


). If this compound is disposed of in standard metal safety cans or mixed with basic waste streams, it poses a severe risk of forming metal acetylides —shock-sensitive explosives that can detonate in waste lines or drums.

Immediate Action Required:

  • STOP: Do not dispose of this chemical in metal containers (steel, copper, brass, or aluminum).

  • SEGREGATE: Keep separate from strong bases and heavy metal salts.[1]

  • CLASSIFY: Treat as Halogenated Organic Waste with "Reactive Potential."

Chemical Profile & Hazard Characterization

Understanding the molecular structure is the first step in a self-validating safety system.

PropertyDescriptionCritical Disposal Implication
Functional Group 1 Terminal Alkyne (Ethynyl, C2)Explosion Hazard: Acidic proton (

) can react with Cu, Ag, Hg to form explosive acetylides.[1]
Functional Group 2 Aryl Halides (Br at C1, Cl at C4)Toxic/Persistent: Requires high-temperature incineration. Must not go into general organic waste.
Physical State Likely Solid or Viscous OilHandling: Solids should be dissolved in a compatible solvent (e.g., Dichloromethane) to prevent localized "hot spots" in waste containers.
Reactivity Electrophilic/NucleophilicIncompatibility: Violent reaction with strong oxidizers and strong bases.

Waste Stream Segregation Logic

The following decision logic ensures that the waste is stabilized before it ever leaves the fume hood.

DisposalLogic Start Waste Generation: 1-Bromo-4-chloro-2-ethynylbenzene StateCheck Physical State? Start->StateCheck Solid Pure Solid/Oil StateCheck->Solid Solution Reaction Mixture/Solution StateCheck->Solution Dilution Dissolve in Compatible Solvent (DCM or Ethyl Acetate) Goal: <10% Concentration Solid->Dilution pHCheck Check pH Solution->pHCheck Dilution->pHCheck Basic Basic (pH > 8) pHCheck->Basic Neutral Neutral/Acidic pHCheck->Neutral Neutralize Neutralize with dilute acid (Prevent Acetylide Ion formation) Basic->Neutralize MetalCheck Check for Metals (Cu, Ag, Hg catalysts?) Neutral->MetalCheck Neutralize->MetalCheck MetalsPresent Yes (Catalysts Used) MetalCheck->MetalsPresent NoMetals No Metals MetalCheck->NoMetals Scavenge Add Metal Scavenger (Silica-thiol or EDTA wash) MetalsPresent->Scavenge Container Select Container: HDPE or Borosilicate Glass ONLY (NO METAL CANS) NoMetals->Container Scavenge->Container Label Label: 'Halogenated Organic' + 'Contains Terminal Alkyne' Container->Label

Figure 1: Decision matrix for stabilizing and packaging alkyne-functionalized aromatic waste.

Step-by-Step Disposal Protocol

Phase 1: Pre-Disposal Stabilization

Rationale: Terminal alkynes are relatively stable in neutral organic solutions but become shock-sensitive if deprotonated in the presence of metals.

  • Dilution: If the material is a pure solid or concentrated oil, dissolve it in a halogenated solvent (e.g., Dichloromethane, Chloroform) or a compatible non-halogenated solvent (Ethyl Acetate). Aim for a concentration <10% by weight .

  • pH Neutralization: Test the waste solution. If basic (pH > 8), neutralize carefully with dilute acid (e.g., 1M HCl) to prevent the formation of the acetylide anion (

    
    ).
    
  • Metal Scavenging (If applicable): If the synthesis involved Copper (Click chemistry) or Silver/Palladium catalysts, treat the solution with a metal scavenger (e.g., QuadraPure™ or silica-bound thiols) and filter before disposal. This removes the "trigger" for explosion.

Phase 2: Container Selection

Rationale: Metal containers are the primary failure point for alkyne safety.

  • ACCEPTABLE: High-Density Polyethylene (HDPE) jerricans, Polypropylene (PP) carboys, or Borosilicate glass bottles (amber preferred).

  • PROHIBITED: Steel safety cans, galvanized buckets, or any container with brass fittings/flame arrestors.

Phase 3: Labeling & Regulatory Compliance (RCRA)

Rationale: Proper coding ensures the waste is incinerated rather than fuel-blended.

Label the tag with the following specific data:

  • Chemical Name: 1-Bromo-4-chloro-2-ethynylbenzene (in [Solvent Name]).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.

  • User Note: Write "Terminal Alkyne - Potential Reactive" in the comments section.

  • RCRA Waste Codes (US EPA):

    • D001 (Ignitable - if in flammable solvent).

    • F002/F001 (Spent Halogenated Solvents - if dissolved in DCM/Chloroform).

    • Note: While this specific molecule is not P/U listed, it falls under the "Halogenated Organic" umbrella which mandates high-temperature incineration (

      
      ).
      

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: The compound is a halogenated irritant; inhalation is a primary risk.

  • Do NOT use Metal Tools: Use plastic scoops or dustpans. Do not use metal spatulas to scrape up the solid.

  • Absorb: Use vermiculite, sand, or commercial "Solvent Absorbent" pads. Avoid clay-based absorbents if the spill is strongly basic.

  • Decontaminate: Wipe the area with a dilute surfactant solution.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US); 2011. Chapter 6: Management of Waste. [Link]

  • American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Best Practices for First-Aid, Waste Management, and Chemical Handling. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (SDS). 29 CFR 1910.1200.[2] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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